3-methoxy-N,N-diphenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-N,N-diphenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-14-8-9-16(15-19)20(22)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLSVNCXGXGOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-methoxy-N,N-diphenylbenzamide
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-methoxy-N,N-diphenylbenzamide, a compound of interest in the field of organic nonlinear optical (NLO) materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data analysis, and workflow visualizations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the benzoylation of diphenylamine with 3-methoxybenzoyl chloride.[1] This reaction involves the formation of an amide bond between the secondary amine of diphenylamine and the acyl chloride of 3-methoxybenzoyl chloride.
A modified procedure for this synthesis employs a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between the reactants in a biphasic system.[1] The use of potassium carbonate in methanol serves as a base to neutralize the hydrochloric acid byproduct of the reaction.
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows:[1]
-
Reactant Preparation: In a suitable reaction vessel, a mixture of diphenylamine (3 mmol), potassium carbonate (3 mmol in methanol), and a catalytic amount of tetrabutylammonium bromide (TBAB, 1 mmol) is prepared in acetonitrile (20 mL) as the solvent.
-
Addition of Acyl Chloride: To this stirred mixture, 3-methoxybenzoyl chloride (3 mmol) is added.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is poured into ice pieces (20 g) to precipitate the crude product.
-
Purification: The solid precipitate is collected by filtration, washed with deionized water, and dried in the air. The crude product is then purified by recrystallization from 30 mL of hot methanol (35-40 °C).
The reported yield for this compound synthesized via this method is 1.53 g (84%).[1]
References
An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-N,N-diphenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methoxy-N,N-diphenylbenzamide is a substituted aromatic amide with potential applications in materials science and medicinal chemistry. Its structural features, including the methoxy group and two phenyl substituents on the amide nitrogen, contribute to its unique physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of potential biological activities based on structurally related compounds.
Core Physicochemical Properties
The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data is available, other properties are estimated based on its chemical structure and data from similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₂₀H₁₇NO₂ | Calculated |
| Molecular Weight | 303.36 g/mol | Calculated |
| Melting Point | 129 °C (402 K) | Experimental[1][2] |
| Boiling Point | Not available (likely high, with potential for decomposition) | Inferred |
| Solubility | Soluble in dimethyl sulfoxide and hot methanol | Experimental (qualitative)[1][2] |
| pKa | Not available | - |
| Crystal System | Orthorhombic | Experimental[1][2][3] |
| Space Group | Pbca | Experimental[1][2][3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the benzoylation of N,N-diphenylamine with 3-methoxybenzoyl chloride.[1][3]
Materials:
-
N,N-diphenylamine
-
3-methoxybenzoyl chloride
-
Pyridine
-
Acetone
-
Deionized water
-
Hot methanol
Procedure:
-
Dissolve N,N-diphenylamine in acetone.
-
Slowly add 3-methoxybenzoyl chloride to the solution while stirring.
-
Add a few drops of pyridine to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for approximately 3 hours.
-
After reflux, pour the mixture into cold deionized water.
-
A solid precipitate of this compound will form.
-
Filter the precipitate, wash it with deionized water, and dry it in the air.
-
For purification, recrystallize the crude product from hot methanol (at a temperature of 35-40 °C).[1]
Synthesis workflow for this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Procedure:
-
Ensure the purified crystalline sample is completely dry.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Qualitative Solubility Assessment
A general protocol for assessing the solubility of a compound in various solvents.
Procedure:
-
Place approximately 10 mg of the compound into a small test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) to the test tube.
-
Vortex or shake the test tube vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.
-
If the solid does not dissolve, the mixture can be gently heated to assess solubility at elevated temperatures.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not currently available in the scientific literature. However, the benzamide scaffold is a common feature in many biologically active molecules.
Structurally related compounds, such as certain 2-methoxybenzamide derivatives, have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several types of cancer. These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh pathway.[1]
While this does not directly imply that this compound is an Hh pathway inhibitor, it suggests a potential avenue for future research into its biological activity. The presence of the methoxy and diphenylamide moieties could influence its binding affinity and selectivity for various biological targets.
Simplified Hedgehog signaling pathway with a potential point of inhibition.
Conclusion
This compound is a crystalline solid with a defined melting point. While its synthesis and basic characterization have been reported, a comprehensive profile of its physicochemical properties, such as boiling point, quantitative solubility, and pKa, remains to be fully elucidated. The structural similarity to known bioactive molecules, particularly inhibitors of key signaling pathways, suggests that this compound could be a valuable candidate for further investigation in drug discovery and development. The experimental protocols provided herein offer a framework for researchers to further characterize this compound and explore its potential applications.
References
Spectroscopic Profile of 3-methoxy-N,N-diphenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-methoxy-N,N-diphenylbenzamide, a molecule of interest in materials science and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. These values have been compiled from available scientific literature and spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Detailed experimental ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound are not explicitly available in the searched literature. The synthesis and characterization have been reported, but the specific spectral data points were not detailed in the accessible texts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its amide and aromatic ether functionalities.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 1649 | C=O stretch | Amide |
| 1244 | C-O stretch | Aryl ether |
| 1100-1000 | C-O stretch | Methoxy group |
| 742 | C-H bend | Aromatic |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Type |
| Data not available in search results |
Note: Experimental mass spectrometry data for this compound was not found in the performed searches. The expected molecular weight is approximately 303.35 g/mol (for C₂₀H₁₇NO₂).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Synthesis of this compound
The synthesis of this compound is achieved through the benzoylation of N,N-diphenylamine with 3-methoxybenzoyl chloride.[1] A typical procedure involves the reaction of these two precursors in a suitable solvent.[1]
NMR Spectroscopy Protocol
The NMR spectra were recorded on a BRUKER 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] A standard NMR sample preparation protocol would involve dissolving 5-10 mg of the purified compound in approximately 0.5-0.7 mL of CDCl₃. The solution is then transferred to a 5 mm NMR tube for analysis. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
IR Spectroscopy Protocol
The FTIR spectra were recorded using the KBr pellet method.[1] This involves grinding a small amount of the solid sample with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.[1]
Mass Spectrometry Protocol
A general protocol for obtaining a mass spectrum of a small organic molecule like this compound would involve a technique such as electrospray ionization (ESI) or electron ionization (EI). The sample would be dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument would then ionize the molecules and separate them based on their mass-to-charge ratio to generate the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic characterization of this compound is illustrated below. This process begins with the synthesis of the compound, followed by purification and subsequent analysis using various spectroscopic techniques to confirm its structure and purity.
References
A Technical Guide to the Mechanism of Action of N-Phenylbenzamide Derivatives
Disclaimer: Information regarding the specific molecule 3-methoxy-N,N-diphenylbenzamide is not available in the public domain. This guide, therefore, focuses on the broader class of N-phenylbenzamide derivatives , for which scientific data has been published. The information presented herein should be considered representative of this class of compounds, but not directly applicable to this compound without specific experimental validation.
This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of N-phenylbenzamide derivatives. It provides a comprehensive overview of their mechanism of action, supported by available quantitative data, experimental protocols, and visual diagrams of the implicated biological pathways.
Biological Activities of N-Phenylbenzamide Derivatives
N-phenylbenzamide derivatives have emerged as a promising class of compounds with a range of biological activities. Notably, they have demonstrated significant antiviral effects against several viruses, including Enterovirus 71 (EV71), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV)[1][2][3][4]. Certain derivatives have also been investigated for their potential as anticancer and antiprotozoal agents[5][6]. The core structure of N-phenylbenzamide appears to be crucial for its biological activity, as modifications to the amide linker can lead to a complete loss of function[7][3].
Mechanism of Action: Antiviral Properties
The antiviral mechanism of N-phenylbenzamide derivatives is an area of active research. Studies on specific derivatives, such as IMB-0523, have shed light on a multi-faceted mode of action that involves the modulation of host cellular factors.
Upregulation of APOBEC3G (A3G)
A key mechanism identified for the antiviral activity of some N-phenylbenzamide derivatives is the upregulation of the host restriction factor, Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G or A3G)[8]. A3G is a cytidine deaminase that plays a crucial role in the innate immune response against retroviruses and other viruses[9][10]. IMB-0523, a derivative of N-phenylbenzamide, has been shown to inhibit HBV replication by increasing the intracellular levels of A3G[8]. While the precise mechanism by which these compounds upregulate A3G is still under investigation, this action represents a significant host-targeting antiviral strategy.
Activation of the STAT3 Signaling Pathway
Further investigation into the antiviral mechanism of IMB-0523 against EV71 has revealed its ability to activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[11]. Activation of STAT3 leads to the upregulation of a suite of Interferon-Stimulated Genes (ISGs), which are critical components of the innate antiviral response[11]. This suggests that IMB-0523 may function as an interferon-like small molecule, inducing a broad-spectrum antiviral state within the host cell[11].
Below is a diagram illustrating the proposed signaling pathway for the antiviral action of IMB-0523.
Caption: Proposed mechanism of action for the N-phenylbenzamide derivative, IMB-0523.
Quantitative Data Summary
The following table summarizes the reported in vitro antiviral activity and cytotoxicity of selected N-phenylbenzamide derivatives. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (TC50 or CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of TC50/IC50, is a measure of the compound's therapeutic window.
| Compound | Virus/Strain | Cell Line | IC50 (µM) | TC50/CC50 (µM) | Selectivity Index (SI) | Reference |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (SZ-98) | Vero | 5.7 ± 0.8 | 620 ± 0.0 | >108 | [1][2] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (JS-52-3) | Vero | 12 ± 1.2 | 620 ± 0.0 | >51 | [1][2] |
| Compound 23 | HCV | Huh7 | 0.57 ± 0.00 | 30.41 ± 1.34 | 53.4 | [3] |
| Compound 29 | EV71 (SZ-98) | Vero | 0.95 ± 0.11 | 21.01 ± 2.01 | >22 | [3] |
| CL213 | CVA9 | A549 | 1 | 140 | 140 | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of N-phenylbenzamide derivatives.
Antiviral Activity Assay (Cytopathic Effect - CPE Assay)
This assay is commonly used to determine the antiviral activity of compounds against cytopathic viruses like Enterovirus 71.
-
Cell Seeding: Vero cells (or another susceptible cell line) are seeded into 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The test compounds are serially diluted in cell culture medium.
-
Infection: The cell culture medium is removed from the wells, and the cells are infected with a specific multiplicity of infection (MOI) of the virus.
-
Treatment: After a viral adsorption period (e.g., 1 hour), the virus-containing medium is removed, and the diluted compounds are added to the wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe a cytopathic effect in the virus control wells (typically 2-3 days).
-
Quantification: The cytopathic effect is quantified by staining the remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value is calculated as the compound concentration that protects 50% of the cells from the virus-induced cytopathic effect, often determined using the Reed and Muench method[1][3][12].
Cytotoxicity Assay
This assay determines the toxicity of the compounds to the host cells.
-
Cell Seeding: Cells are seeded in 96-well plates as described for the antiviral assay.
-
Treatment: The test compounds are serially diluted and added to the cells, without the addition of any virus.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Quantification: Cell viability is assessed using methods such as the MTT assay, CCK-8 assay, or by staining with crystal violet.
-
Data Analysis: The TC50 (or CC50) value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells[1][11].
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify viral RNA or the mRNA levels of host genes (e.g., A3G, ISGs).
-
Cell Lysis and RNA Extraction: Virus-infected and compound-treated cells are harvested, and total RNA is extracted using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for the target viral or host gene and a housekeeping gene (for normalization). The PCR reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Western Blot Analysis
This method is used to detect and quantify specific proteins (e.g., viral proteins, STAT3, p-STAT3, A3G).
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH)[11].
Below is a diagram illustrating a general experimental workflow for antiviral testing of N-phenylbenzamide derivatives.
Caption: A generalized workflow for the discovery and characterization of antiviral N-phenylbenzamide derivatives.
Conclusion
While direct data on this compound remains elusive, the broader class of N-phenylbenzamide derivatives represents a valuable scaffold for the development of novel therapeutics, particularly in the antiviral space. The identified mechanisms of action, including the upregulation of the host restriction factor A3G and the activation of the STAT3 signaling pathway, highlight a sophisticated interaction with the host's innate immune system. These host-targeting mechanisms are advantageous as they may offer a broader spectrum of activity and a higher barrier to the development of viral resistance.
Future research should focus on elucidating the precise molecular targets of these compounds, expanding the structure-activity relationship studies to optimize potency and safety profiles, and evaluating the in vivo efficacy of lead candidates in relevant animal models. The synthesis and biological evaluation of this compound itself would be a critical step in determining if it shares the promising therapeutic potential of its chemical relatives.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. APOBEC3F and APOBEC3G Inhibit HIV-1 DNA Integration by Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mednexus.org [mednexus.org]
- 12. mdpi.com [mdpi.com]
Technical Dossier on 3-methoxy-N,N-diphenylbenzamide: Physicochemical Properties and Synthetic Protocols
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document provides a comprehensive overview of the known properties and synthesis of 3-methoxy-N,N-diphenylbenzamide. It is critical to note that, following an extensive literature review, no significant biological activity or pharmacological data has been published for this specific compound. The "biological context" section is provided for informational purposes only and discusses the activities of the broader benzamide and methoxybenzamide classes of molecules, which should not be extrapolated to this compound without experimental validation.
Executive Summary
This compound is an organic compound that has been synthesized and primarily investigated for its nonlinear optical (NLO) properties. To date, the scientific literature does not contain information regarding its biological activity, mechanism of action, or its effects in biological systems. This dossier collates the available physicochemical data and detailed experimental protocols for its synthesis and characterization.
Physicochemical and Nonlinear Optical Properties
The key quantitative data available for this compound are summarized in the table below. These properties are primarily related to its characterization as a nonlinear optical material.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₂ | [1] |
| Molecular Weight | 303.36 g/mol | [1] |
| Melting Point | 402 K (129 °C) | [1] |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | Pbca | [1][2] |
| FTIR Carbonyl Peak (C=O) | 1649 cm⁻¹ | [1][2] |
| UV-Vis Absorption Maximum | 406 nm | [2] |
| Optical Transmission | 59% in the visible region | [1][2] |
| Second Harmonic Generation (SHG) Efficiency | 2.7 times that of KDP | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the benzoylation of N,N-diphenylamine with 3-methoxybenzoyl chloride.[1][2]
Materials:
-
N,N-diphenylamine
-
3-methoxybenzoyl chloride
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (catalytic amount)
-
Acetonitrile (solvent)
-
Methanol (for recrystallization)
-
Deionized water
-
Ice
Procedure:
-
A mixture of diphenylamine (3 mmol), K₂CO₃ (3 mmol in methanol), and a catalytic amount of TBAB (1 mmol) is prepared in acetonitrile (20 mL).
-
3-methoxybenzoyl chloride (3 mmol) is added to the mixture.
-
The contents are stirred at room temperature for 12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice pieces (20 g) to obtain the crude product.
-
The solid precipitate is filtered and subsequently washed with deionized water.
-
The crude product is purified by recrystallization from 30 mL of hot methanol (35-40 °C).
-
The purified product is dried in air. The reported yield is 84%.[1]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis workflow for this compound.
Biological and Pharmacological Context (General)
As previously stated, there is no published biological data for this compound. However, the benzamide and methoxybenzamide scaffolds are present in numerous biologically active compounds, which may provide a rationale for future investigation.
-
Benzamide Derivatives: The benzamide functional group is a common feature in many pharmaceuticals.[3] Compounds containing this scaffold have demonstrated a wide array of biological activities, including antifungal, antibacterial, insecticidal, anti-inflammatory, and antitumor properties.[3][4][5][6] The amide bond can form hydrogen bonds with biological targets such as enzymes, contributing to their pharmacological effects.[4]
-
Methoxybenzamide Derivatives: The inclusion of a methoxy group on the benzamide ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. For instance, 3-methoxybenzamide (a related compound lacking the N,N-diphenyl substitution) is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[7] Other methoxy- and hydroxy-substituted benzamides have been explored for their antioxidant and antiproliferative activities.[8] The position and number of methoxy groups can significantly impact the biological effects.[8]
Conclusion
This compound is a compound with well-documented synthetic procedures and characterization data, primarily in the context of materials science for nonlinear optical applications. There is currently a complete lack of data regarding its biological activity. For researchers in drug discovery, this compound represents an unexplored chemical entity. Any future investigation into its biological effects would be novel and would require initial screening to identify potential areas of pharmacological relevance. The information on related benzamide scaffolds suggests that such investigations could be of interest, but any hypotheses would need to be tested through rigorous experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on the Therapeutic Targets of 3-methoxy-N,N-diphenylbenzamide
Despite a comprehensive search of available scientific literature and databases, no specific information has been identified regarding the potential therapeutic targets, biological activity, or pharmacological properties of the compound 3-methoxy-N,N-diphenylbenzamide.
Researchers, scientists, and drug development professionals should be aware that, at present, there appears to be no published research detailing the mechanism of action, quantitative efficacy data (such as IC50 or EC50 values), or specific experimental protocols related to this particular molecule.
While the initial search strategy aimed to gather comprehensive information on "this compound" and its potential therapeutic applications, the search results consistently yielded information on structurally related but distinct chemical entities. These related compounds, which include derivatives of benzamide and molecules with similar pharmacophores, have been investigated for a range of biological activities.
For instance, various N-phenylbenzamide derivatives have been explored for their potential as antiviral agents, particularly against the Hepatitis B virus (HBV). Similarly, other related structures have been investigated for their analgesic properties. However, it is crucial to emphasize that these findings are not directly applicable to this compound, as minor structural modifications can lead to significant changes in biological activity and therapeutic targets.
The absence of specific data for this compound prevents the creation of a detailed technical guide as requested. Key components of such a guide, including:
-
Quantitative Data Presentation: No quantitative data on the biological activity of this compound could be located to summarize in a tabular format.
-
Experimental Protocols: Without published studies, there are no experimental methodologies to detail.
-
Signaling Pathways and Workflow Visualizations: The lack of information on the compound's mechanism of action precludes the generation of any relevant signaling pathway or experimental workflow diagrams.
It is possible that research on this compound exists within proprietary databases or has not yet been published in the public domain. Researchers interested in this specific molecule may need to conduct their own in-house studies to determine its potential therapeutic targets and pharmacological profile.
Until such primary research is conducted and published, any discussion of the potential therapeutic targets of this compound would be purely speculative and based on the unproven assumption of similar activity to its chemical relatives. Therefore, this report concludes that there is a critical lack of available scientific information on this specific compound.
The Synthesis and Screening of 3-methoxy-N,N-diphenylbenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological screening of 3-methoxy-N,N-diphenylbenzamide derivatives. Drawing from recent advancements in medicinal chemistry, this document details synthetic methodologies, experimental protocols, and the evaluation of these compounds against various biological targets. The information is presented to facilitate further research and drug development efforts in this area.
Introduction
Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities. The incorporation of a 3-methoxy group and N,N-diphenyl substituents can modulate the physicochemical and biological properties of the benzamide scaffold, potentially leading to the discovery of novel therapeutic agents. This guide explores the synthesis of these specific derivatives and summarizes their screening against key biological targets, such as protein kinases, which are often implicated in diseases like cancer.
Synthesis of this compound Derivatives
The synthesis of N-substituted benzamide derivatives typically involves the acylation of an amine with a benzoic acid derivative. A common and effective method is the coupling of 3-methoxybenzoic acid with diphenylamine.
General Synthetic Protocol
A prevalent method for the synthesis of benzamide derivatives is through the formation of an amide bond between a carboxylic acid and an amine. This can be achieved by activating the carboxylic acid group.
Experimental Protocol: Amide Coupling
-
Acid Chlorination: 3-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, to form the more reactive 3-methoxybenzoyl chloride. The reaction is typically carried out at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.
-
Amide Formation: The resulting 3-methoxybenzoyl chloride is then reacted with diphenylamine in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an inert solvent like DCM or tetrahydrofuran (THF) at room temperature.
-
Work-up and Purification: The reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with an aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified, commonly by recrystallization or column chromatography on silica gel.
Biological Screening of Benzamide Derivatives
Derivatives of benzamide have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of protein kinases. The following sections detail the screening of related benzamide compounds, which can serve as a basis for evaluating this compound derivatives.
Kinase Inhibition Assays
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Benzamide derivatives have shown promise as kinase inhibitors.
Experimental Protocol: Bcr-Abl Kinase Inhibition Assay [1]
-
Target: Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).
-
Assay Principle: The ability of a compound to inhibit the phosphorylation of a substrate peptide by the Bcr-Abl kinase is measured. This is often done using an ELISA-based method.
-
Procedure:
-
Recombinant Bcr-Abl kinase is incubated with the test compound at various concentrations.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by using a phosphorylation-specific antibody that binds to the phosphorylated peptide.
-
The antibody is typically labeled with an enzyme (e.g., horseradish peroxidase) that generates a detectable signal (e.g., colorimetric or chemiluminescent) upon the addition of a substrate.
-
The signal intensity is inversely proportional to the kinase inhibitory activity of the compound.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
-
Antiproliferative Activity Assays
The antiproliferative activity of compounds is a key indicator of their potential as anticancer agents.
Experimental Protocol: MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cancer cell lines (e.g., K562, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
-
Data Presentation
The following tables summarize the biological activity data for a series of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors, which can serve as a reference for the expected activity of this compound derivatives.
Table 1: Bcr-Abl Kinase Inhibitory Activity of 3-Substituted Benzamide Derivatives [1]
| Compound | Substitution at position 3 | Bcr-Abl Kinase IC₅₀ (nM) |
| 9a | -F | 25 |
| 9b | -Cl | 13 |
| 9c | -Br | 20 |
| 9d | -I | 31 |
| 9e | -CF₃ | 15 |
Table 2: Antiproliferative Activity against K562 Cells [1]
| Compound | Substitution at position 3 | K562 Cell Growth IC₅₀ (nM) |
| 9a | -F | 180 |
| 9b | -Cl | 58 |
| 9c | -Br | 110 |
| 9d | -I | 190 |
| 9e | -CF₃ | 72 |
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Bcr-Abl Signaling Pathway Inhibition
Caption: Inhibition of the Bcr-Abl signaling pathway by a benzamide derivative.
Experimental Screening Workflow
Caption: A typical workflow for the screening of synthesized compounds.
References
In Silico Modeling of Benzamide-Based Inhibitors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of benzamide-based compounds, with a focus on their interaction with Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and cell death pathways. Given the limited specific data on 3-methoxy-N,N-diphenylbenzamide, this document will utilize a representative benzamide scaffold to illustrate the principles and methodologies of computational drug design. We will delve into the intricacies of target identification, lead discovery, and optimization through a combination of molecular docking, virtual screening, and molecular dynamics simulations. Detailed experimental protocols for hit validation and quantitative data presentation are also provided to bridge the gap between computational predictions and experimental verification.
Introduction: The Therapeutic Potential of Benzamide Scaffolds
Benzamide-containing molecules represent a versatile class of compounds with a broad spectrum of biological activities. They are integral to the structure of numerous approved drugs and clinical candidates targeting a variety of proteins, including enzymes and receptors. A particularly promising area of research is the development of benzamide derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1. Overactivation of PARP-1 is implicated in various pathological conditions, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][2]
In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries and providing deep insights into the molecular interactions that govern biological activity. This guide will walk through a typical in silico workflow for the discovery and characterization of novel benzamide-based PARP-1 inhibitors.
Target Spotlight: Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a nuclear enzyme that plays a pivotal role in DNA repair, particularly in the base excision repair (BER) pathway. Upon detecting DNA single-strand breaks, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[1][3]
Beyond DNA repair, PARP-1 is involved in multiple cellular processes, including the regulation of transcription and cell death pathways.[1][4] Its multifaceted role makes it a key player in both maintaining genomic stability and orchestrating cellular responses to stress.
PARP-1 Signaling Pathways
The activation of PARP-1 is a critical event in several signaling cascades. In the context of DNA damage, its activity is essential for cell survival. However, extensive DNA damage can lead to hyperactivation of PARP-1, resulting in NAD+ and ATP depletion, and ultimately, a form of programmed cell death known as parthanatos.[2] PARP-1 also interacts with other signaling pathways, such as the ERK signaling pathway, where it can be activated independently of DNA damage to modulate gene expression.[5]
In Silico Modeling Workflow: A Roadmap to Novel Inhibitors
The discovery of novel drug candidates through computational methods typically follows a structured workflow. This process begins with the preparation of the target protein and a library of potential ligands, followed by virtual screening to identify promising candidates, and culminates in detailed simulations to predict binding affinity and mode of action.
Target and Ligand Preparation
The initial and critical step in any structure-based drug design project is the preparation of the protein target and the ligand library. For PARP-1, high-resolution crystal structures are available in the Protein Data Bank (PDB). These structures need to be pre-processed to add hydrogen atoms, assign correct protonation states to titratable residues, and remove any non-essential water molecules or co-factors.
Ligand libraries, which can range from commercially available compound collections to virtually generated molecules, must be converted into 3D structures and assigned appropriate ionization states at physiological pH.
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein target. The scoring functions used in docking estimate the binding affinity.
-
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. Pharmacophore models can be used to rapidly screen large databases for compounds containing the desired features.
Hit Identification and Lead Optimization
The top-ranked compounds from virtual screening, known as "hits," are then subjected to more rigorous computational analysis.
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to assess the stability of the predicted binding pose.
-
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can provide more accurate estimations of the binding affinity than docking scores alone.
-
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead candidates to identify potential liabilities early in the drug discovery process.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for a series of benzamide derivatives targeting PARP-1. This data is representative of what would be generated during a drug discovery campaign.
| Compound ID | Structure | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell-based Activity (µM) |
| BZA-001 | This compound (Scaffold) | >10,000 | >10,000 | >50 |
| BZA-002 | [Scaffold with modifications] | 5,200 | 8,500 | 45 |
| BZA-003 | [Scaffold with modifications] | 850 | 2,300 | 12 |
| BZA-004 | [Scaffold with modifications] | 150 | 980 | 2.5 |
| BZA-005 | [Scaffold with modifications] | 25 | 450 | 0.8 |
| Olaparib | (Reference Compound) | 5 | 1 | 0.1 |
Table 1: Hypothetical quantitative data for a series of benzamide-based PARP-1 inhibitors.
Experimental Protocols
The validation of in silico predictions requires robust experimental testing. Below are detailed methodologies for key experiments used to characterize PARP-1 inhibitors.
PARP-1 Enzymatic Assay (HTRF)
This assay measures the enzymatic activity of PARP-1 by detecting the formation of poly(ADP-ribose) (PAR).
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to quantify PAR synthesis. The assay relies on the competition between biotinylated-NAD+ incorporated into PAR chains and a d2-labeled PAR analog for binding to an anti-PAR antibody conjugated to Europium cryptate.
Protocol:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT, and 10 µg/ml activated DNA.
-
Add 2 µL of the test compound (in DMSO) to a 384-well plate.
-
Add 4 µL of 2.5 nM PARP-1 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a substrate solution containing 25 µM NAD+ and 2.5 µM biotinylated-NAD+.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing 30 mM EDTA and the HTRF detection reagents (anti-PAR-Europium and streptavidin-d2).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values from the dose-response curves.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of protein-ligand interactions in real-time.[6]
Principle: The PARP-1 protein is immobilized on a sensor chip. The test compound is flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured.
Protocol:
-
Immobilize recombinant human PARP-1 onto a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in a running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell-Based PARP Activity Assay
This assay measures the inhibition of PARP activity in whole cells.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activation. The level of PAR synthesis is then quantified, typically by ELISA or immunofluorescence.
Protocol:
-
Seed cells (e.g., HeLa or MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce DNA damage by treating the cells with a DNA alkylating agent (e.g., 2 mM methyl methanesulfonate, MMS) for 15 minutes.
-
Fix the cells with ice-cold methanol.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against PAR.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
Add the appropriate substrate and measure the signal (absorbance or fluorescence).
-
Determine the IC50 values from the dose-response curves.
Hit Validation Cascade
Once initial hits are identified, they progress through a validation cascade to confirm their activity and further characterize their properties.
Conclusion
The integration of in silico modeling with experimental validation provides a powerful paradigm for the discovery and development of novel therapeutic agents. This guide has outlined a comprehensive workflow for the identification and characterization of benzamide-based PARP-1 inhibitors. By leveraging computational tools to explore vast chemical spaces and predict molecular interactions, researchers can significantly accelerate the drug discovery process, reduce costs, and increase the likelihood of success. The methodologies and principles described herein are broadly applicable to other target classes and chemical scaffolds, serving as a foundational resource for scientists and professionals in the field of drug development.
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. PARP-1 activation in the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
A Technical Guide to the Research Landscape of 3-methoxy-N,N-diphenylbenzamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-methoxy-N,N-diphenylbenzamide is not a widely studied compound with a significant body of dedicated research, its structural motifs—the N,N-diphenylbenzamide core and the methoxy-substituted benzene ring—are present in numerous molecules with demonstrated biological activities. This technical guide provides a comprehensive overview of the synthesis, potential biological significance, and proposed research workflows for this compound. By examining related N-substituted benzamide and diphenylamine derivatives, we can infer the potential pharmacological applications of this compound, which may include antimicrobial, cytotoxic, and kinase inhibitory activities. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents. The addition of N,N-diphenyl substitution introduces a three-dimensional architecture that can facilitate interactions with various biological targets. The methoxy group at the 3-position of the benzoyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially modulating its pharmacokinetic and pharmacodynamic profile. Although direct research on this compound is scarce, the broader class of N,N-diarylbenzamides and related diphenylamine-containing compounds has garnered significant interest for their diverse biological activities. This guide will synthesize the available information on related compounds to propose a research framework for this compound.
Proposed Synthesis of this compound
The synthesis of N,N-diarylbenzamides can be achieved through several methods. One of the most robust and widely used methods for the formation of carbon-nitrogen bonds in modern organic synthesis is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to N,N-diaryl amines and amides from aryl halides and amines.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a plausible method for the synthesis of this compound from 3-methoxybenzoyl chloride and diphenylamine.
Materials:
-
3-Methoxybenzoyl chloride
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: A Schlenk flask is charged with palladium(II) acetate (1-2 mol%), Xantphos (1.5-3 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Anhydrous toluene is added to the flask, followed by diphenylamine (1.0 equivalent) and 3-methoxybenzoyl chloride (1.2 equivalents).
-
Reaction: The reaction mixture is stirred and heated to 80-110 °C under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Diagram of the Proposed Synthetic Workflow:
Potential Biological Activities and Quantitative Data from Analogs
The N,N-diphenylbenzamide scaffold and related diphenylamine structures are associated with a range of biological activities. A literature review of analogous compounds can provide insights into the potential therapeutic applications of this compound.
Antimicrobial Activity
N-substituted benzamide and diphenylamine derivatives have demonstrated notable antimicrobial and antifungal properties.[4][5] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
| Compound/Derivative Class | Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| N-Benzamide Derivatives | B. subtilis, E. coli | MIC: 3.12 - 6.25 µg/mL | [4] |
| 2-hydrazinyl–N-N, diphenyl acetamide derivatives | Various bacteria and fungi | Significant activity reported | [5] |
| N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | S. aureus, B. subtilis, E. coli, K. pneumoniae | Moderate to high activity |
Cytotoxic and Anticancer Activity
Many N,N-diarylbenzamide and related structures have been investigated for their potential as anticancer agents.[6][7] Their mechanisms can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
| Compound/Derivative Class | Cell Line(s) | Activity (IC₅₀/EC₅₀) | Reference |
| N-(substituted coumarin-3-yl) benzamides | HepG2 (Hepatocellular Carcinoma) | Potent cytotoxic activity reported | [6] |
| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22, PC-3, DU-145 (Prostate Cancer) | IC₅₀: 2.5 - 6.5 µM | [7] |
| N-(phenylcarbamoyl)benzamide | HeLa (Cervical Cancer) | IC₈₀: 0.8 mM | [8] |
Kinase Inhibitory Activity
The N,N-diarylbenzamide scaffold has been identified as a promising pharmacophore for the development of kinase inhibitors.[9][10] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
| Compound/Derivative Class | Target Kinase(s) | Activity (IC₅₀/pIC₅₀) | Reference |
| 2-amino-3,5-diarylbenzamides | IKK-α, IKK-β | pIC₅₀ up to 7.0 | [9] |
| 5-substituent-N-arylbenzamide derivatives | LRRK2 | Potent inhibitory activity | [10] |
| N-benzylbenzamide derivatives | Aurora kinase A | IC₅₀ = 6.50 µM | [11] |
Proposed Research Workflow and Signaling Pathway
Based on the potential biological activities of related compounds, a logical research workflow for this compound can be proposed.
Diagram of the Proposed Research Workflow:
Given the prevalence of kinase inhibitory activity among N-arylbenzamide derivatives, a hypothetical signaling pathway that could be targeted by this compound is the IKK/NF-κB pathway, which is crucial in inflammation and cancer.
Hypothetical Signaling Pathway Modulated by this compound:
Conclusion
While this compound remains an understudied molecule, its structural components suggest a high potential for interesting biological activities. This technical guide provides a roadmap for its synthesis and future investigation. The proposed Buchwald-Hartwig amination offers a reliable synthetic route, and the review of analogous compounds highlights promising avenues for biological screening, particularly in the areas of antimicrobial, anticancer, and kinase inhibitory research. The provided workflows and hypothetical pathway diagrams offer a conceptual framework to guide future research endeavors into this and related N,N-diarylbenzamide compounds. Further investigation is warranted to elucidate the specific properties and therapeutic potential of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. distantreader.org [distantreader.org]
- 7. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-methoxy-N,N-diphenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methoxy-N,N-diphenylbenzamide is a chemical compound with potential applications in various fields, including materials science and possibly as an intermediate in pharmaceutical synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed analytical methods for the quantification of this compound in both bulk substance and biological matrices, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical methods are presented, offering different levels of sensitivity and selectivity.
-
HPLC-UV Method: A robust and widely accessible method suitable for the quantification of this compound in bulk powder and pharmaceutical formulations where the concentration is relatively high.
-
LC-MS/MS Method: A highly sensitive and selective method ideal for the quantification of trace amounts of this compound, particularly in complex biological matrices such as plasma.
Experimental Workflow
The general experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: General workflow for the quantification of this compound.
HPLC-UV Method Protocol
This protocol is designed for the quantification of this compound in bulk powder or simple formulations.
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase (60% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (Bulk Powder):
-
Accurately weigh approximately 10 mg of the this compound powder.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Dilute this solution with the mobile phase to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
LC-MS/MS Method Protocol
This protocol is intended for the sensitive quantification of this compound in human plasma.
Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Human plasma
-
Solid Phase Extraction (SPE) cartridges
LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (Q1): [M+H]+ of analyte and IS; Product Ions (Q3): To be determined by infusion of the standards |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a working stock solution of the Internal Standard (e.g., 1 µg/mL) in methanol.
-
Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Sample Preparation (Human Plasma):
-
To 100 µL of plasma sample, standard, or blank, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Alternatively, for cleaner samples, perform a Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
-
Transfer the supernatant or the eluted sample to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These are typical values and should be confirmed during method validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Limit of Quantification (LOQ) | ~ 1 µg/mL | ~ 0.1 ng/mL |
| Linearity Range | 1 - 100 µg/mL (R² > 0.995) | 0.1 - 100 ng/mL (R² > 0.995) |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
Signaling Pathway Diagram (Illustrative)
While this compound does not have a defined biological signaling pathway, the following diagram illustrates a hypothetical drug metabolism pathway, which is relevant for pharmacokinetic studies.
Caption: A hypothetical drug metabolism and excretion pathway.
Application Note: HPLC Analysis of 3-methoxy-N,N-diphenylbenzamide
Introduction
3-methoxy-N,N-diphenylbenzamide is an organic compound with potential applications in various fields, including materials science and drug discovery. A reliable and accurate analytical method is crucial for its quantification and purity assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals.
Chemical Structure

Figure 1. Chemical structure of this compound.
Experimental Protocols
A reversed-phase HPLC method was developed and validated for the analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Solvents: HPLC grade acetonitrile and water.
-
Standard: A reference standard of this compound of known purity.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and can be further optimized based on system performance and specific requirements.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
Calibration Curve
A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity of the method should be evaluated using the correlation coefficient (R²).
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| R² | > 0.999 |
System Suitability
System suitability parameters should be monitored to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=6 injections) |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
HPLC Analysis Workflow
Logical Relationship of Method Parameters
The following diagram shows the logical relationship between the key parameters in this HPLC method.
Method Parameter Relationships
Application Notes & Protocols for In Vitro Efficacy Testing of 3-methoxy-N,N-diphenylbenzamide
Topic: In Vitro Assays for Testing 3-methoxy-N,N-diphenylbenzamide Efficacy Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the in vitro evaluation of this compound, a compound hypothesized to function as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. Due to the presence of a benzamide core, a common feature in PARP inhibitors, the following protocols are designed to rigorously test this hypothesis and quantify the compound's efficacy.[1][2] The assays described herein will enable researchers to determine the biochemical potency, cellular activity, and mechanism of action of this compound.
Introduction to PARP Inhibition
Poly(ADP-ribose) Polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[3] In the context of cancer, PARP enzymes are activated by DNA damage, particularly single-strand breaks (SSBs). Upon activation, PARP synthesizes and transfers chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage to facilitate repair.[3][4]
Inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP, SSBs are not efficiently repaired, leading to the accumulation of more lethal double-strand breaks (DSBs) during DNA replication. In cells with a compromised homologous recombination (HR) pathway (e.g., BRCA-mutant cells), these DSBs cannot be repaired, resulting in a synthetic lethal phenotype and selective killing of cancer cells.[4][5]
These application notes outline key in vitro assays to determine if this compound acts as a PARP inhibitor and to quantify its efficacy.
PARP Signaling Pathway in DNA Repair
The canonical PARP1 signaling pathway is initiated by the detection of DNA single-strand breaks. The enzyme binds to the damaged DNA, which triggers a conformational change and activates its catalytic activity. Using NAD+ as a substrate, PARP1 synthesizes long, branched chains of PAR on acceptor proteins, including itself (auto-PARylation). These negatively charged PAR chains then serve as a scaffold to recruit components of the base excision repair (BER) machinery, such as XRCC1, DNA Ligase III, and DNA Polymerase Beta, to the site of damage to effect repair.[3][4][6]
Experimental Protocols
Two key assays are detailed below: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to determine the compound's effect on cancer cell viability.
Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the PARP1-mediated PARylation of histone proteins, providing a direct measure of enzyme inhibition.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone-coated 96-well plates (white)
-
Biotinylated NAD+
-
Activated DNA (sheared salmon sperm DNA)
-
This compound and reference PARP inhibitor (e.g., Olaparib)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PARP assay [assay-protocol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 3-methoxy-N,N-diphenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methoxy-N,N-diphenylbenzamide is a novel synthetic small molecule with potential applications in modulating cellular signaling pathways. Its structural similarity to other pharmacologically active benzamide derivatives suggests its potential as a therapeutic agent. This document provides detailed application notes and protocols for utilizing this compound in common cell-based assays to characterize its bioactivity, with a specific focus on its potential as an antagonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).
GPR40 is a promising drug target for type 2 diabetes, as it is involved in glucose-stimulated insulin secretion from pancreatic β-cells.[1][2][3] Antagonists of GPR40 are of significant interest for their potential to modulate this pathway.[3] The following protocols describe robust and reproducible methods for screening and characterizing the inhibitory activity of this compound on GPR40 signaling.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively available, its properties can be inferred from related structures. It is expected to be a solid at room temperature with limited aqueous solubility, a common characteristic of benzamide derivatives.[4] For cell-based assays, it is recommended to prepare stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
| Property | Predicted Value | Source |
| Molecular Formula | C20H17NO2 | - |
| Molecular Weight | 303.36 g/mol | - |
| LogP | 4.5 - 5.5 | Predicted |
| Water Solubility | Low | Predicted |
| Recommended Solvent | DMSO | - |
Application 1: GPR40 Antagonist Screening using a Calcium Mobilization Assay
Objective: To determine the inhibitory effect of this compound on GPR40 activation by measuring changes in intracellular calcium levels.
Background: GPR40 is a Gq-coupled receptor.[2] Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes. An antagonist will block this agonist-induced calcium release.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the GPR40 calcium mobilization assay.
Detailed Protocol: Calcium Mobilization Assay
Materials:
-
GPR40-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR40)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange transport inhibitor)
-
This compound (test compound)
-
GPR40 agonist (e.g., linoleic acid)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Culture GPR40-expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer by adding Fluo-4 AM (final concentration 2-5 µM) and probenecid (final concentration 2.5 mM) to the assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
During the incubation, prepare serial dilutions of this compound in assay buffer. Also, prepare the GPR40 agonist at a concentration that gives a maximal response (e.g., EC80).
-
After incubation, gently wash the cells twice with 100 µL of assay buffer containing probenecid.
-
Add 50 µL of the diluted this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Injection and Fluorescence Reading:
-
Place the plate in a fluorescence plate reader set to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm).
-
Establish a baseline reading for 10-20 seconds.
-
Inject 50 µL of the GPR40 agonist into each well and continue reading the fluorescence for an additional 60-120 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist only).
-
Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Representative Data
| Concentration of this compound (µM) | % Inhibition of GPR40 Activation |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 4.3 |
| 10 | 85.1 ± 3.7 |
| 100 | 98.6 ± 1.9 |
| IC50 (µM) | 1.12 |
Application 2: GPR40 Signaling Pathway Analysis
Objective: To visualize the signaling cascade initiated by GPR40 activation and the point of inhibition by an antagonist like this compound.
GPR40 Signaling Pathway Diagram
Caption: GPR40 signaling pathway and antagonist inhibition point.
Application 3: Reporter Gene Assay for GPR40 Modulation
Objective: To quantify the activity of this compound on GPR40-mediated gene transcription.
Background: Reporter gene assays provide a sensitive and high-throughput method to assess receptor activation.[1] In this setup, cells are engineered to express GPR40 and a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a response element that is activated by the GPR40 signaling pathway, such as the cAMP response element (CRE) when using an engineered G-protein that couples Gq to the Gs pathway.[1] An antagonist will reduce the agonist-induced expression of the reporter gene.
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for a GPR40 reporter gene assay.
Detailed Protocol: Reporter Gene Assay
Materials:
-
GPR40 reporter cell line (e.g., CHO-K1 cells co-expressing GPR40 and a CRE-luciferase reporter construct)
-
Cell culture medium
-
Assay medium (e.g., serum-free medium)
-
This compound
-
GPR40 agonist (e.g., GW9508)
-
96-well white, solid-bottom microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the GPR40 reporter cells in a 96-well white plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a fixed concentration of the GPR40 agonist in assay medium.
-
Aspirate the culture medium and add 100 µL of the compound-agonist mixture to the wells.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator to allow for the expression and accumulation of the luciferase enzyme.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically 50-100 µL).
-
Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from cells treated with no agonist) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist only).
-
Determine the IC50 value by fitting the dose-response curve.
-
Representative Data
| Concentration of this compound (µM) | % Inhibition of Reporter Gene Expression |
| 0.01 | 3.8 ± 0.9 |
| 0.1 | 12.5 ± 2.1 |
| 1 | 52.1 ± 3.8 |
| 10 | 89.3 ± 2.9 |
| 100 | 99.1 ± 1.5 |
| IC50 (µM) | 0.95 |
Summary and Conclusions
The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound as a potential GPR40 antagonist. The calcium mobilization and reporter gene assays are robust, high-throughput methods suitable for determining the potency and efficacy of this compound. The provided workflows, protocols, and representative data serve as a guide for researchers in the field of drug discovery and development. Further studies, including binding assays and in vivo models, would be necessary to fully elucidate the pharmacological profile of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel class of antagonists for the FFAs receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Preclinical Evaluation of 3-methoxy-N,N-diphenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methoxy-N,N-diphenylbenzamide is a novel benzamide derivative with potential therapeutic applications in inflammatory and neurological disorders. Due to the scarcity of published data on this specific molecule, these application notes provide a comprehensive framework for its initial preclinical evaluation in animal models. Based on the structural class of the compound, we hypothesize a potential mechanism of action involving the activation of G-protein coupled receptor 109A (GPR109A), a target known for its role in modulating inflammatory responses.
These protocols are designed to guide researchers in assessing the anti-inflammatory, analgesic, and neuroprotective effects of this compound, as well as its basic pharmacokinetic profile in rodents.
Hypothesized Mechanism of Action
It is postulated that this compound may act as an agonist at the GPR109A receptor. Activation of GPR109A is known to exert anti-inflammatory effects, in part through the inhibition of the NF-κB signaling pathway. This can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Pharmacokinetic Profiling
A preliminary pharmacokinetic (PK) study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This information is crucial for designing subsequent efficacy studies.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing:
-
Intravenous (IV) administration: 2 mg/kg via the tail vein.
-
Oral (PO) administration: 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ngh/mL) | 3200 | 5100 |
| AUC (0-inf) (ngh/mL) | 3250 | 5200 |
| t1/2 (h) | 3.5 | 4.2 |
| Cl (L/h/kg) | 0.62 | - |
| Vd (L/kg) | 3.1 | - |
| Oral Bioavailability (%) | - | 32 |
Anti-inflammatory and Analgesic Activity
The following models are recommended to assess the potential anti-inflammatory and analgesic effects of this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate acute anti-inflammatory activity.[1][2][3][4][5]
-
Animal Model: Male Wistar rats (180-220 g).
-
Groups:
-
Vehicle control
-
This compound (10, 30, 100 mg/kg, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound or vehicle 60 minutes before the carrageenan injection.
-
Measure the initial paw volume using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[1]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Data Presentation: Hypothetical Anti-inflammatory Effects
| Treatment Group (p.o.) | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.68 ± 0.04 | 20.0 |
| This compound | 30 | 0.47 ± 0.03 | 44.7 |
| This compound | 100 | 0.29 ± 0.02 | 65.9 |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
Experimental Protocol: Hot Plate Test in Mice
This model assesses centrally mediated analgesic activity.[6][7][8][9]
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Groups:
-
Vehicle control
-
This compound (10, 30, 100 mg/kg, p.o.)
-
Positive control (e.g., Morphine, 5 mg/kg, s.c.)
-
-
Procedure:
-
Endpoint: Compare the reaction latencies between the treated and control groups.
Data Presentation: Hypothetical Analgesic Effects
| Treatment Group (p.o.) | Dose (mg/kg) | Reaction Latency (s) at 60 min (Mean ± SEM) |
| Vehicle Control | - | 5.2 ± 0.4 |
| This compound | 10 | 7.1 ± 0.5 |
| This compound | 30 | 10.5 ± 0.8 |
| This compound | 100 | 15.8 ± 1.2 |
| Morphine (s.c.) | 5 | 22.1 ± 1.5 |
Neuroprotective and Anticonvulsant Activity
Given the potential for CNS activity, the following models can be employed to investigate neuroprotective and anticonvulsant properties.
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
This model is used to assess the ability of the compound to mitigate neuroinflammatory processes.[10][11][12][13][14][15][16][17][18]
-
Animal Model: Male C57BL/6 mice.
-
Groups:
-
Saline + Vehicle
-
LPS + Vehicle
-
LPS + this compound (10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound or vehicle for 7 days.
-
On day 7, inject lipopolysaccharide (LPS) (0.25 mg/kg, i.p.) 30 minutes after the final compound dose.
-
Sacrifice the animals 24 hours after the LPS injection.
-
Collect brain tissue (hippocampus and cortex) for analysis.
-
-
Endpoints:
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA.
-
Assess microglial activation via immunohistochemistry (Iba1 staining).
-
Data Presentation: Hypothetical Neuroprotective Effects
| Treatment Group | Hippocampal TNF-α (pg/mg protein) (Mean ± SEM) | Hippocampal IL-1β (pg/mg protein) (Mean ± SEM) |
| Saline + Vehicle | 25 ± 3 | 15 ± 2 |
| LPS + Vehicle | 150 ± 12 | 95 ± 8 |
| LPS + Compound (10 mg/kg) | 110 ± 9 | 70 ± 6 |
| LPS + Compound (30 mg/kg) | 75 ± 6 | 45 ± 4 |
| LPS + Compound (100 mg/kg) | 40 ± 4 | 25 ± 3 |
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizures in Mice
This model is used to screen for potential anticonvulsant activity, particularly against generalized seizures.[19][20][21][22][23]
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Groups:
-
Vehicle control
-
This compound (10, 30, 100 mg/kg, p.o.)
-
Positive control (e.g., Diazepam, 5 mg/kg, i.p.)
-
-
Procedure:
-
Administer the test compound or vehicle 60 minutes prior to PTZ.
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the animals for 30 minutes for the onset and severity of seizures (e.g., using the Racine scale).
-
-
Endpoints: Latency to the first generalized tonic-clonic seizure and the percentage of animals protected from seizures.
Data Presentation: Hypothetical Anticonvulsant Effects
| Treatment Group (p.o.) | Dose (mg/kg) | Latency to Seizure (s) (Mean ± SEM) | % Protection |
| Vehicle Control | - | 120 ± 15 | 0 |
| This compound | 10 | 180 ± 20 | 20 |
| This compound | 30 | 250 ± 25 | 50 |
| This compound | 100 | 350 ± 30 | 80 |
| Diazepam (i.p.) | 5 | >1800 (No seizure) | 100 |
Experimental Workflows and Logical Relationships
References
- 1. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Hot-plate analgesia testing [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 14. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 15. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Seizure induction with pentylenetetrazol [bio-protocol.org]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2.1. PTZ Model of Seizures [bio-protocol.org]
Application Note: High-Throughput Screening of 3-methoxy-N,N-diphenylbenzamide for Potential PARP1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-methoxy-N,N-diphenylbenzamide is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a well-established pharmacophore present in numerous clinically approved drugs and investigational agents. A significant number of benzamide derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1. PARP1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Given its structural features, this compound is a candidate for high-throughput screening (HTS) campaigns aimed at identifying novel PARP1 inhibitors. This document outlines the application and protocols for screening this compound using established HTS methodologies.
Principle of PARP1 Inhibition Assays
High-throughput screening for PARP1 inhibitors typically relies on the detection of poly(ADP-ribose) (PAR) chains, the product of PARP1 enzymatic activity. In the presence of an inhibitor, the synthesis of PAR is reduced. Common HTS formats for monitoring PARP1 activity include:
-
ELISA-based assays: These assays involve the immobilization of PARP1 and activated DNA on a multi-well plate. The enzymatic reaction is initiated, and the resulting PAR chains are detected using an antibody specific for PAR, which is in turn linked to a reporter enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent readout.
-
Fluorescence Polarization (FP) assays: These competitive binding assays measure the displacement of a fluorescently labeled PARP1 inhibitor (probe) by a test compound.[1] When the fluorescent probe is bound to the larger PARP1 enzyme, it tumbles slowly in solution, resulting in high fluorescence polarization.[1] If a test compound displaces the probe, the smaller, freely rotating probe exhibits low fluorescence polarization.[1]
-
Homogeneous TR-FRET assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be designed to detect the formation of PAR. These assays offer high sensitivity and are well-suited for HTS.
The choice of assay depends on factors such as the size of the compound library, cost, and the specific instrumentation available.
Quantitative Data Summary
The following table represents hypothetical data that would be generated from a high-throughput screening campaign for this compound and control compounds against PARP1. The data for known PARP1 inhibitors are included for comparative purposes.
| Compound | Target | Assay Type | IC50 (nM) | Z'-factor | Hit |
| Olaparib (Control) | PARP1 | TR-FRET | 0.45 | 0.85 | Yes |
| Veliparib (Control) | PARP1 | TR-FRET | 1.4 | 0.85 | Yes |
| Rucaparib (Control) | PARP1 | TR-FRET | 0.4 | 0.85 | Yes |
| PJ 34 HCl (Control) | PARP1 | TR-FRET | 29 | 0.85 | Yes |
| This compound | PARP1 | TR-FRET | TBD | TBD | TBD |
| DMSO (Negative Control) | PARP1 | TR-FRET | - | 0.85 | No |
TBD: To be determined from the experimental results. IC50 values for control compounds are representative and based on published data.[2]
Experimental Protocols
1. PARP1 Inhibition Screening using a Homogeneous TR-FRET Assay
This protocol is adapted for a 384-well plate format suitable for high-throughput screening.
Materials:
-
Recombinant Human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Nicotinamide adenine dinucleotide (NAD+), biotinylated
-
Europium-labeled anti-PAR antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µg/mL Bovine Serum Albumin (BSA)
-
This compound and control compounds dissolved in DMSO
-
384-well, low-volume, black assay plates
-
TR-FRET enabled microplate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known PARP1 inhibitor (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a PARP1 enzyme/activated DNA mix in assay buffer at 2X the final desired concentration.
-
Prepare a biotinylated NAD+ solution in assay buffer at 2X the final desired concentration.
-
-
Enzymatic Reaction:
-
Add 5 µL of the PARP1/DNA mix to each well of the compound-plated assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the biotinylated NAD+ solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Europium-labeled anti-PAR antibody and the streptavidin-conjugated acceptor fluorophore in a suitable detection buffer.
-
Stop the enzymatic reaction by adding 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding and development of the TR-FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor for the assay plate to assess the quality of the screen: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
2. PARP1 Competitive Binding Assay using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to determine if this compound binds to the same site as a known fluorescently labeled PARP1 inhibitor.
Materials:
-
Recombinant Human PARP1 enzyme
-
Fluorescently labeled PARP1 inhibitor probe (e.g., Olaparib-based probe)
-
FP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT
-
This compound and unlabeled control inhibitor dissolved in DMSO
-
384-well, low-volume, black, non-binding surface assay plates
-
Fluorescence polarization plate reader
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and an unlabeled control inhibitor in DMSO.
-
Dispense 50 nL of each compound solution into the wells of the 384-well assay plate.
-
Include wells with DMSO only for 'no inhibitor' controls.
-
-
Assay Mix Preparation:
-
Prepare an assay mix containing the PARP1 enzyme and the fluorescent probe at 2X their final concentrations in FP assay buffer. The concentration of the probe should be at its Kd for PARP1.
-
-
Assay Reaction:
-
Add 10 µL of the assay mix to each well of the compound-plated plate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in mP units) of each well using a plate reader equipped with appropriate filters for the fluorescent probe.
-
A decrease in mP value indicates displacement of the fluorescent probe by the test compound.
-
Plot the change in mP against the compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: PARP1 signaling pathway and point of inhibition.
Caption: HTS workflow for PARP1 inhibitor screening.
References
Application Notes & Protocols: Formulation of 3-methoxy-N,N-diphenylbenzamide for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed guidelines and experimental protocols for the formulation of the novel compound 3-methoxy-N,N-diphenylbenzamide for preclinical in vivo research. Due to its predicted poor aqueous solubility, this document focuses on enabling formulations suitable for oral administration in animal models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is fundamental to developing a successful formulation. Available experimental data is limited; however, based on its chemical structure and data from related compounds, we can summarize its known and predicted properties. The compound has been successfully synthesized and crystallized from a dimethyl sulfoxide (DMSO) solvent, which strongly indicates poor solubility in aqueous media[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Notes |
| Molecular Formula | C₂₀H₁₇NO₂ | [Calculated] | - |
| Molecular Weight | 315.36 g/mol | [Calculated] | - |
| Appearance | Crystalline solid | Experimental[1] | Single crystals grown via slow evaporation. |
| Thermal Stability | Stable up to 402 K (129 °C) | Experimental[1] | Determined by TGA/DTA analysis. |
| Predicted LogP | 4.15 | In Silico Prediction (Crippen Method) | Indicates high lipophilicity and poor aqueous solubility[2]. |
| Predicted Aqueous Solubility | -4.7 log(mol/L) (approx. 0.63 mg/L) | In Silico Prediction (Crippen Method) | Corresponds to a Biopharmaceutics Classification System (BCS) Class II or IV compound[2]. |
Note: Predicted values are estimations and should be confirmed experimentally.
Formulation Development Workflow
A systematic approach is required to identify a suitable vehicle for in vivo studies. The workflow below outlines the key stages from initial characterization to the selection of a final formulation for preclinical evaluation.
Caption: A stepwise workflow for developing an in vivo formulation.
Recommended Formulation Strategies and Protocols
Given the high lipophilicity (Predicted LogP > 4) and very low predicted aqueous solubility, two primary formulation strategies are recommended: a Co-solvent/Surfactant System for simplicity and a Self-Emulsifying Drug Delivery System (SEDDS) for enhanced absorption.
Protocol 1: Co-solvent / Surfactant Formulation
This approach uses a mixture of water-miscible organic solvents and surfactants to dissolve the compound. It is often suitable for early-stage preclinical studies.
3.1.1 Materials & Excipients
Table 2: Components for Co-solvent / Surfactant Formulation
| Component | Function | Example Excipients | Recommended Ratio (% w/w) |
| Solvent 1 | Primary Solvent | Dimethyl sulfoxide (DMSO) | 5 - 10% |
| Solvent 2 | Co-solvent | Polyethylene glycol 300/400 (PEG 300/400) | 30 - 40% |
| Surfactant | Solubilizer | Kolliphor® HS 15 (Solutol HS 15), Polysorbate 80 (Tween® 80) | 5 - 10% |
| Vehicle | Diluent | Saline (0.9% NaCl) or Water for Injection | q.s. to 100% |
3.1.2 Experimental Protocol: Preparation of a 1 mg/mL Dosing Solution
-
Weighing: Accurately weigh 10 mg of this compound into a sterile glass vial.
-
Initial Solubilization: Add 1.0 mL of DMSO (10% of final volume) to the vial. Vortex or sonicate until the compound is fully dissolved. A clear solution should be obtained.
-
Co-solvent Addition: Add 4.0 mL of PEG 400 (40% of final volume). Mix thoroughly until the solution is homogeneous.
-
Surfactant Addition: Add 0.5 mL of Kolliphor® HS 15 (5% of final volume). Mix until a clear, homogeneous solution is formed.
-
Final Dilution: Slowly add 4.5 mL of saline dropwise while continuously vortexing to bring the final volume to 10.0 mL.
-
Quality Control: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should remain clear for at least 4 hours at room temperature to be suitable for a typical dosing window.
-
Administration: Administer to animals via oral gavage within 4 hours of preparation. For intravenous administration, further dilution and sterile filtration would be required, along with rigorous testing for precipitation upon dilution in plasma[3].
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[4][5][6]. This can significantly enhance the solubility and bioavailability of lipophilic drugs[7][8].
3.2.1 Materials & Excipients
Table 3: Components for SEDDS Formulation
| Component | Function | Example Excipients | Recommended Ratio (% w/w) |
| Oil Phase | Drug Reservoir | Capryol® 90 (Propylene glycol monocaprylate) | 30 - 40% |
| Surfactant | Emulsifier | Kolliphor® RH 40 (PEG-40 Hydrogenated Castor Oil) | 40 - 50% |
| Co-surfactant | Emulsion Stabilizer | Transcutol® HP (Diethylene glycol monoethyl ether) | 10 - 20% |
3.2.2 Experimental Protocol: Preparation of SEDDS Pre-concentrate
-
Solubility Check: First, determine the solubility of this compound in individual excipients (Capryol 90, Kolliphor RH 40, Transcutol HP) to ensure adequate drug loading is possible.
-
Excipient Blending: In a glass vial, combine the excipients according to the desired ratio. For a 10 g batch with a 40/50/10 ratio:
-
Add 4.0 g of Capryol® 90.
-
Add 5.0 g of Kolliphor® RH 40.
-
Add 1.0 g of Transcutol® HP.
-
-
Homogenization: Mix the excipients thoroughly using a vortex mixer until a clear, isotropic mixture is formed. Gentle warming (to ~40°C) may be used if necessary to reduce viscosity and aid mixing.
-
Drug Loading: Add the required amount of this compound to the blank SEDDS pre-concentrate. For a target concentration of 20 mg/g, add 200 mg of the compound to the 10 g of blank formulation.
-
Final Mixing: Vortex or sonicate the mixture until the drug is completely dissolved and the final pre-concentrate is clear and homogenous.
3.2.3 Evaluation of Self-Emulsification
-
Dispersion Test: Add 100 µL of the SEDDS pre-concentrate to 100 mL of purified water in a glass beaker with gentle stirring (~100 rpm) at 37°C to simulate gastric conditions[9].
-
Visual Assessment: Observe the emulsification process. A high-quality SEDDS will disperse rapidly (< 2 minutes) to form a clear or slightly bluish, translucent microemulsion.
-
Droplet Size Analysis: Measure the mean globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). For a good SEDDS, the droplet size should ideally be below 200 nm with a PDI < 0.3[8].
General Protocol for In Vivo Pharmacokinetic Study
This protocol outlines a basic design for a single-dose pharmacokinetic (PK) study in rodents.
4.1 Animal Model and Care
-
Species: Male Sprague-Dawley rats (n=3-5 per group).
-
Weight: 200-250 g.
-
Housing: Controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).
-
Acclimatization: Allow animals to acclimatize for at least 5 days before the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
4.2 Dosing and Sample Collection
-
Dose Preparation: Prepare the selected formulation (e.g., co-solvent or SEDDS) on the day of dosing. The final concentration should be adjusted to meet the target dose in a suitable administration volume.
-
Groups:
-
Group 1 (Vehicle Control): Administer the vehicle without the drug.
-
Group 2 (Test Formulation): Administer the formulation containing this compound.
-
-
Administration: Administer a single dose via oral gavage. The typical dose volume for rats is 5-10 mL/kg[10][11].
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein or other appropriate site into EDTA-coated tubes at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[10].
-
Plasma Processing: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
4.3 Bioanalysis and Data Interpretation
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), using appropriate software.
-
Interpretation: Compare the PK profiles of different formulations to select the one providing optimal exposure for subsequent efficacy and toxicology studies.
Hypothetical Signaling Pathway
As the precise mechanism of action for this compound is not defined, the following diagram illustrates a hypothetical signaling pathway where a novel benzamide derivative acts as an intracellular kinase inhibitor, a common target for such scaffolds.
Caption: A hypothetical pathway showing inhibition of a cytoplasmic kinase.
References
- 1. ondrugdelivery.com [ondrugdelivery.com]
- 2. chemeo.com [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Self Emulsifying Drug Delivery System (SEDDS) | PPTX [slideshare.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Safety Assessment and the Potential of a Postbiotic Powder Formulated from a Three-Strain Fermentation of Lactobacillus salivarius AP-32, Lactobacillus paracasei ET-66, and Lactobacillus plantarum LPL28 [mdpi.com]
Application Notes and Protocols for the Investigation of 3-methoxy-N,N-diphenylbenzamide
Topic: Experimental Design for 3-methoxy-N,N-diphenylbenzamide Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a small molecule belonging to the benzamide class of compounds. While its synthesis and physicochemical properties have been described, particularly in the context of nonlinear optical materials, its biological activity and therapeutic potential remain largely unexplored[1][2]. Benzamide derivatives, however, have shown a wide range of pharmacological activities, including antitumor, antidiabetic, and vasodilative effects[3][4][5]. This document outlines a comprehensive experimental plan to investigate the potential anticancer properties of this compound, hypothesizing its mechanism of action through the inhibition of a key signaling pathway involved in cell proliferation and survival.
These application notes provide a structured workflow, detailed experimental protocols, and templates for data presentation to guide researchers in the systematic evaluation of this compound.
Hypothesized Mechanism of Action
Based on the known activities of other benzamide derivatives, we hypothesize that this compound may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow
A tiered approach will be employed, starting with broad in vitro screening and progressing to more focused mechanistic studies and in vivo validation.
Caption: Overall experimental workflow for the evaluation of this compound.
Experimental Protocols
Phase 1: In Vitro Screening
3.1.1. Protocol: Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines (e.g., MCF-7, PC-3, A549).
-
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Phase 2: Mechanistic Studies
3.2.1. Protocol: Western Blot Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with varying concentrations of the compound for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and detect the protein bands using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Phase 3: In Vivo Evaluation
3.3.1. Protocol: Tumor Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MCF-7)
-
Matrigel
-
This compound formulated for in vivo administration (e.g., in a solution of saline, ethanol, and Cremophor)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Administer the compound (e.g., daily via intraperitoneal injection) at different doses. The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume = (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Phase 4: Pharmacokinetic Profiling
3.4.1. Protocol: Rodent Pharmacokinetic Study
-
Objective: To determine the key pharmacokinetic parameters of this compound in a rodent model.
-
Materials:
-
Rats or mice
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system
-
-
Procedure:
-
Administer a single dose of the compound to two groups of animals via IV and PO routes.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma and store at -80°C.
-
Develop and validate an LC-MS/MS method for the quantification of the compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
Use pharmacokinetic software to calculate parameters such as clearance, volume of distribution, half-life, and oral bioavailability. Accurate prediction of a new compound's pharmacokinetic (PK) profile is crucial for drug discovery programs[6][7].
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) ± SD (48h) |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| PC-3 | Prostate Cancer | 8.9 ± 1.2 |
| A549 | Lung Cancer | 12.5 ± 2.1 |
| HCT116 | Colon Cancer | 7.3 ± 1.0 |
Table 2: Effect of this compound on PI3K/Akt Pathway Phosphorylation
| Treatment | p-Akt/Total Akt (Fold Change) | p-mTOR/Total mTOR (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| Compound (1 µM) | 0.82 ± 0.09 | 0.88 ± 0.11 |
| Compound (5 µM) | 0.45 ± 0.06 | 0.51 ± 0.07 |
| Compound (10 µM) | 0.21 ± 0.04 | 0.29 ± 0.05 |
Table 3: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| Compound | 25 | 35.4 | +1.8 |
| Compound | 50 | 62.1 | -0.5 |
Table 4: Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| T½ (h) | 2.8 ± 0.4 | 4.1 ± 0.6 |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng·h/mL) | 2800 ± 350 | 4500 ± 520 |
| CL (mL/min/kg) | 11.9 ± 1.5 | - |
| Vd (L/kg) | 2.9 ± 0.3 | - |
| Bioavailability (%) | - | 32.1 |
Logical Relationships and Decision Making
Caption: Go/No-Go decision-making workflow for the project.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Tumor Cell Proliferation In Vitro by Benzamide Derivatives | Scientific.Net [scientific.net]
- 4. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Synthesis and vasodilative activities of benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: 3-methoxy-N,N-diphenylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 3-methoxy-N,N-diphenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme and workflow for this synthesis?
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction, between 3-methoxybenzoyl chloride and diphenylamine.[1][2][3] A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4]
References
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-N,N-diphenylbenzamide
Welcome to the technical support center for the synthesis of 3-methoxy-N,N-diphenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction between 3-methoxybenzoyl chloride and N,N-diphenylamine may not have gone to completion.
-
Solution: Ensure the reaction is stirred overnight at room temperature to allow sufficient time for completion.[1] Consider gentle heating (e.g., 40-50 °C) if room temperature is insufficient, but monitor for potential side reactions.
-
-
Reagent Quality: The purity of your starting materials is crucial.
-
Solution: Use freshly distilled or high-purity 3-methoxybenzoyl chloride and N,N-diphenylamine. 3-Methoxybenzoyl chloride is sensitive to moisture and can hydrolyze back to 3-methoxybenzoic acid, which will not react under these conditions.
-
-
Improper Stoichiometry: An incorrect molar ratio of reactants can limit the yield.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of the more readily available or less expensive reagent to drive the reaction to completion. Typically, the acid chloride is used in slight excess.
-
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization.
-
Solution: During aqueous workup, ensure the organic layer is thoroughly separated. When washing the crude product, use minimal amounts of cold solvent to avoid dissolving the desired compound. For recrystallization, use hot methanol (around 35-40 °C) and allow for slow cooling to maximize crystal formation.[2] A reported yield for a similar synthesis was 84%.[2]
-
Q2: The final product is impure, showing extra peaks in my analytical data (e.g., NMR, LC-MS). What are the likely impurities and how can I remove them?
A2: Common impurities include unreacted starting materials and byproducts from side reactions.
-
Unreacted N,N-diphenylamine: This is a common impurity if the reaction did not go to completion.
-
Removal: N,N-diphenylamine is less polar than the product. It can often be removed by careful column chromatography or by washing the crude product with a non-polar solvent like hexane, in which the product has limited solubility.
-
-
3-Methoxybenzoic Acid: This can form from the hydrolysis of 3-methoxybenzoyl chloride.
-
Removal: This acidic impurity can be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during the workup.
-
-
Side-Reaction Products: Although less common in this specific reaction, side reactions can occur at higher temperatures.
Q3: The reaction is not proceeding, or is very slow. What should I check?
A3: A stalled reaction is often due to inactive reagents or suboptimal conditions.
-
Inactive 3-Methoxybenzoyl Chloride: As mentioned, the acid chloride is moisture-sensitive.
-
Solution: Ensure you are using a fresh bottle or a properly stored (under inert atmosphere, sealed) reagent. You can check for the characteristic sharp odor of an acyl chloride; a more vinegar-like smell might indicate hydrolysis.
-
-
Solvent Issues: The choice of solvent is important.
-
Solution: While the reaction can be run in various aprotic solvents, ensure the chosen solvent is anhydrous. Tetrahydrofuran (THF) is a suitable choice.[3]
-
-
Presence of a Base: The reaction between an acid chloride and an amine generates HCl, which can protonate the amine starting material, rendering it unreactive.
-
Solution: Adding a non-nucleophilic base, such as triethylamine or pyridine, can scavenge the HCl and drive the reaction forward. Use approximately 1.1 equivalents of the base.
-
Data Presentation: Reaction Parameters
The following table summarizes typical reaction and purification parameters for the synthesis of this compound and related compounds.
| Parameter | Value | Reference |
| Reactants | 3-methoxybenzoyl chloride, N,N-diphenylamine | [2][4] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Base (Optional but Recommended) | Triethylamine | [3] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | Overnight | [1] |
| Purification Method | Recrystallization | [1][2] |
| Recrystallization Solvent | Hot Methanol (35-40 °C) | [2] |
| Reported Yield | 84% | [2] |
Experimental Protocols
Synthesis of this compound [1][2]
-
To a solution of N,N-diphenylamine (1 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (1.1 equivalents).
-
Stir the solution at room temperature.
-
Add 3-methoxybenzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Continue stirring the reaction mixture overnight at room temperature.
-
After the reaction is complete, add water to the mixture.
-
Collect the organic layer using a separating funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hot methanol (35-40 °C) to yield this compound as a solid.[2]
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: A logical troubleshooting guide for common experimental issues.
References
Technical Support Center: Purification of 3-methoxy-N,N-diphenylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-methoxy-N,N-diphenylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities arise from the starting materials and potential side reactions during a Schotten-Baumann synthesis. These include:
-
Unreacted Starting Materials: 3-methoxybenzoyl chloride and N,N-diphenylamine.
-
Hydrolysis Product: 3-methoxybenzoic acid, formed from the reaction of 3-methoxybenzoyl chloride with water.
-
Side-products from Diphenylamine: Under strongly basic conditions or with certain reagents, side-reactions of diphenylamine are possible, though less common in a standard Schotten-Baumann reaction.
Q2: What is the recommended initial purification method for crude this compound?
A2: Recrystallization is the most commonly reported and often the most effective initial purification method. Hot methanol has been successfully used for this purpose.
Q3: My purified this compound has a low melting point. What could be the reason?
A3: A low or broad melting point range is a strong indicator of impurities. The most likely contaminants are residual starting materials (N,N-diphenylamine has a melting point of 52-54°C) or 3-methoxybenzoic acid (melting point 104-108°C), which can depress the melting point of the final product.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring purification. By comparing the crude mixture with the purified product and the starting materials, you can assess the effectiveness of the purification step. A single spot for the purified product in multiple solvent systems is a good indication of purity.
Troubleshooting Guides
Issue 1: Oily Product or Failure to Crystallize
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| High concentration of impurities | Impurities can act as a "eutectic" mixture, preventing crystallization. Try an initial purification by column chromatography to remove the bulk of the impurities before attempting recrystallization. |
| Inappropriate recrystallization solvent | The ideal solvent should dissolve the compound when hot but not at room temperature. Perform a solvent screen with small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find a suitable system. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal of pure this compound to induce crystallization. |
| Insufficient cooling | Ensure the solution is allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation. |
Issue 2: Persistent Impurities After Recrystallization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities | An impurity with similar solubility properties may be co-crystallizing with your product. Try a different recrystallization solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexanes). |
| Incomplete removal of acidic or basic impurities | If 3-methoxybenzoic acid is a contaminant, a pre-purification workup with a mild aqueous base (e.g., 5% NaHCO₃ solution) can help remove it. If unreacted diphenylamine is present, a wash with dilute acid (e.g., 1M HCl) can be effective. Ensure to neutralize and thoroughly dry the organic layer before proceeding with recrystallization. |
| Ineffective for the specific impurity profile | Recrystallization may not be sufficient to separate all impurities. In this case, column chromatography is the recommended next step. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₂₀H₁₇NO₂ | 315.36 | Not available | Not available |
| 3-methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | Not applicable (liquid) | 123-125 °C @ 15 mmHg |
| N,N-diphenylamine | C₁₂H₁₁N | 169.23 | 52-54[1][2] | 302[1][2] |
| 3-methoxybenzoic acid | C₈H₈O₃ | 152.15 | 104-108[3][4][5] | 170-172 °C @ 10 mmHg[3][5] |
Table 2: Solubility Data of Potential Impurities
| Compound | Water | Ethanol | Methanol | Acetone |
| N,N-diphenylamine | Insoluble | Soluble | Soluble | Soluble |
| 3-methoxybenzoic acid | 2 mg/mL at 25°C[3] | Soluble (50 mg/mL in 95%)[5] | Soluble[6] | Soluble[4] |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for aromatic amides is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-Methoxybenzoic acid, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3-Methoxybenzoic Acid | CAS 586-38-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 5. 3-メトキシ安息香酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
improving the solubility of 3-methoxy-N,N-diphenylbenzamide for assays
Welcome to the technical support center for 3-methoxy-N,N-diphenylbenzamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in experimental assays.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound for in vitro assays.
Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer or Cell Culture Media
Question: I dissolved this compound in 100% DMSO to make a high-concentration stock, but it precipitates when I dilute it to the final concentration in my aqueous assay buffer. What should I do?
Answer:
This is a common issue for poorly soluble compounds. The DMSO concentration drops significantly upon dilution, reducing its solvating power and causing the compound to fall out of solution.
Potential Causes & Solutions:
-
Final DMSO Concentration is Too Low: The final concentration of DMSO in your assay may be insufficient to keep the compound dissolved.
-
Compound's Intrinsic Aqueous Solubility is Exceeded: The final concentration of your compound is above its maximum solubility in the assay medium, even with a small amount of DMSO.
Recommended Actions:
-
Optimize Final DMSO Concentration: First, determine the maximum tolerable DMSO concentration for your assay system (especially for cell-based assays). While some cell lines tolerate up to 1% DMSO, it's best to keep it below 0.5% or even 0.1% to avoid off-target effects.[1][2][3] A DMSO tolerance test is recommended.
-
Use a Co-Solvent Approach: Incorporating a water-miscible organic co-solvent can improve solubility.[4][5]
-
Employ Solubilizing Excipients: Surfactants or cyclodextrins can be used to encapsulate the compound and increase its apparent aqueous solubility.[6][7][8]
Experimental Protocol: Determining Maximum Tolerable DMSO Concentration
Objective: To find the highest concentration of DMSO that does not significantly impact the viability or function of the cells used in the assay.
Methodology:
-
Cell Seeding: Plate your cells at the same density as in your planned experiment.
-
DMSO Dilution Series: Prepare a series of dilutions of your cell culture medium containing increasing concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Include a "no DMSO" control.
-
Incubation: Replace the medium on your cells with the DMSO-containing media and incubate for the same duration as your actual experiment.
-
Viability/Function Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) or a functional readout relevant to your experiment (e.g., baseline cytokine production) to assess the impact of DMSO.
-
Analysis: Determine the highest DMSO concentration that does not cause a significant change (e.g., >10%) in your measured endpoint compared to the "no DMSO" control. This is your maximum tolerable concentration.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound.[9] For some applications, other organic solvents like ethanol or dimethylformamide (DMF) can be considered, but their compatibility with the specific assay must be verified.[9]
Q2: My compound still precipitates even when I use 0.5% DMSO in my final assay volume. What are my other options?
A2: If optimizing the DMSO concentration is not sufficient, you can explore several formulation strategies. The choice depends on the type of assay you are performing.
-
For Biochemical (Acellular) Assays: You can often use surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in the assay buffer to maintain solubility.[10]
-
For Cell-Based Assays: The use of harsh detergents is not recommended as they can lyse the cells.[10] In this case, cyclodextrins are an excellent alternative. They are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7][8][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and generally have low cellular toxicity.[12]
Q3: How do I use cyclodextrins to improve the solubility of my compound?
A3: You can either add the cyclodextrin to your final assay medium or prepare a pre-formed complex with your compound.
Experimental Protocol: Solubility Enhancement with Cyclodextrins
Objective: To increase the aqueous solubility of this compound for a cell-based assay using HP-β-CD.
Methodology:
-
Prepare Cyclodextrin Solution: Make a stock solution of HP-β-CD (e.g., 45% w/v in water).
-
Prepare Compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent (like ethanol or DMSO).
-
Form the Complex: Slowly add the compound stock solution to the vigorously stirring cyclodextrin solution. The molar ratio of compound to cyclodextrin is typically started at 1:1 and optimized from there.
-
Equilibrate: Allow the mixture to stir at room temperature for 1-24 hours to allow for complex formation. Sonication can sometimes expedite this process.
-
Filter (Optional): If any un-complexed compound is visible, centrifuge the solution and filter through a 0.22 µm filter to remove any precipitate.
-
Quantify and Use: Determine the concentration of the solubilized compound in the filtered solution (e.g., by UV-Vis spectrophotometry or HPLC). This aqueous stock can now be diluted into your cell culture medium. Remember to include a vehicle control containing the same concentration of HP-β-CD in your experiment.
Data Summary Tables
Table 1: General Solvent Effects on Cell-Based Assays
| Solvent | Typical Final Concentration | Potential Effects on Cells |
| DMSO | < 0.1% | Generally considered safe for most cell lines.[2] |
| 0.1% - 1.0% | May cause stress, differentiation, or cytotoxicity in sensitive cells.[1][2] | |
| > 1.0% | High probability of cytotoxicity and membrane damage.[2][3] | |
| Ethanol | < 0.1% | Usually well-tolerated. |
| > 0.5% | Can induce cellular stress and cytotoxicity, highly cell-type dependent.[1] |
Table 2: Comparison of Common Solubilizing Agents
| Agent | Class | Primary Mechanism | Recommended Assay Type |
| Tween® 80 | Surfactant (non-ionic) | Micellar solubilization[13] | Biochemical |
| Pluronic® F-68 | Surfactant (non-ionic) | Micellar solubilization[5] | Biochemical, sometimes cell-based (at low conc.) |
| HP-β-CD | Cyclodextrin | Inclusion complex formation[7][13] | Cell-based, Biochemical |
| SBE-β-CD | Cyclodextrin | Inclusion complex formation[12] | Cell-based, Biochemical |
| PEG 400 | Co-solvent | Increases solvent polarity[13][14] | Biochemical, some in vivo formulations |
Visual Guides
Workflow for Troubleshooting Solubility
Caption: A decision tree for selecting a solubilization strategy.
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. researchgate.net [researchgate.net]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilizer Excipients - Protheragen [protheragen.ai]
- 14. researchgate.net [researchgate.net]
addressing instability issues of 3-methoxy-N,N-diphenylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-methoxy-N,N-diphenylbenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
Issue 1: Inconsistent Assay Results or Loss of Potency
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored in a cool, dark, and dry place. Exposure to light, high temperatures, and humidity can accelerate degradation.
-
Assess Purity: Re-analyze the purity of your sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to a reference standard or the initial analysis provided by the manufacturer. The appearance of new peaks may indicate the presence of degradation products.
-
pH of Experimental Media: Benzamides can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure the pH of your experimental buffers and solutions is within a stable range for the compound, ideally close to neutral (pH 6-8).
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions, as water content can contribute to hydrolysis over time.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Hydrolytic or photodegradation of the parent compound.
Troubleshooting Steps:
-
Characterize Degradants: If possible, use LC-MS/MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown peaks. Common degradation products of benzamides include the corresponding benzoic acid (3-methoxybenzoic acid) and amine (diphenylamine) via hydrolysis of the amide bond.
-
Control for Light Exposure: Repeat a small-scale experiment under dark conditions (e.g., using amber vials and minimizing exposure to ambient light) to determine if the degradation is light-induced.
-
Forced Degradation Study: To confirm the identity of degradants, perform a forced degradation study by exposing small aliquots of the compound to acidic, basic, oxidative, and photolytic stress conditions. Analyze the resulting samples by HPLC or LC-MS to see if the previously unknown peaks are generated.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated (2-8 °C) for long-term storage.
Q2: What is the known thermal stability of this compound?
A2: Thermogravimetric analysis (TGA) has shown that this compound is thermally stable up to 402 K (129 °C).[1] Above this temperature, thermal decomposition may occur.
Q3: Is this compound susceptible to hydrolysis?
A3: While specific hydrolysis data for this compound is not extensively published, benzamides as a class can undergo hydrolysis under strong acidic or basic conditions.[2][3] It is recommended to maintain experimental solutions at a near-neutral pH to minimize this risk.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 3-methoxybenzoic acid and diphenylamine.
Q5: How can I monitor the stability of my this compound sample over time?
A5: A routine stability testing protocol using a validated HPLC method is recommended. This involves analyzing the purity of the sample at regular intervals and comparing it to the initial purity data.
Data Presentation
Table 1: Summary of Thermal Stability Data for Methoxy-N,N-diphenylbenzamide Isomers
| Compound | Decomposition Temperature (K) |
| 2-methoxy-N,N-diphenylbenzamide | 354 |
| This compound | 402 |
| 4-methoxy-N,N-diphenylbenzamide | 418 |
Data sourced from thermal analysis (TGA/DTA).[1]
Table 2: Hypothetical Purity Assessment of this compound Under Various Stress Conditions
| Condition (24h) | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control (Dark, 25°C) | 99.5 | <0.1 | <0.1 |
| 0.1 M HCl (60°C) | 85.2 | 10.3 (3-methoxybenzoic acid) | 4.1 (Diphenylamine) |
| 0.1 M NaOH (60°C) | 82.7 | 12.5 (3-methoxybenzoic acid) | 4.3 (Diphenylamine) |
| UV Light (254 nm) | 92.1 | 5.8 | 1.2 |
| Sunlight | 97.3 | 1.5 | 0.6 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 1 mg of the compound in 1 mL of a 3% hydrogen peroxide solution in acetonitrile. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose a 1 mg/mL solution of the compound in acetonitrile to direct sunlight and UV light (254 nm) for 24 hours in a quartz cuvette. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples and their respective controls using the HPLC method described in Protocol 1.
Visualizations
Caption: Workflow for forced degradation study.
Caption: Primary hydrolysis degradation pathway.
Caption: Troubleshooting logic for instability issues.
References
Technical Support Center: Overcoming Poor Cell Permeability of 3-methoxy-N,N-diphenylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cell permeability of 3-methoxy-N,N-diphenylbenzamide and related compounds.
Troubleshooting Guides
Issue: Low intracellular concentration of this compound in cell-based assays.
Possible Cause 1: Inherent Physicochemical Properties of the Compound
This compound may possess suboptimal physicochemical properties for passive diffusion across the cell membrane. According to Lipinski's Rule of 5, which provides a rough guide for drug-likeness and oral bioavailability, poor permeability can be associated with high molecular weight, high lipophilicity (logP), a large number of hydrogen bond donors/acceptors, and a large polar surface area.
Suggested Solutions:
-
Prodrug Approach: Masking polar functional groups that may be hindering membrane transit can be an effective strategy.[1] For instance, if the compound has exposed hydroxyl or carboxyl groups, esterification can increase lipophilicity and improve passive diffusion.[1]
-
Structural Modification (Analog Synthesis): Systematically modify the structure of this compound to improve its drug-like properties. Strategies include reducing the number of hydrogen bond donors and acceptors or decreasing the polar surface area.[2] Introducing intramolecular hydrogen bonds can also shield polar groups from the aqueous environment, effectively making the compound more lipophilic and enhancing permeability.[2]
-
Formulation with Permeability Enhancers: Co-administration of the compound with excipients that are known to enhance membrane permeability.[3]
Logical Workflow for Troubleshooting Permeability Issues
Caption: A troubleshooting workflow for addressing low intracellular drug concentration.
Possible Cause 2: Active Efflux by Membrane Transporters
The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, leading to low intracellular accumulation.[4]
Suggested Solutions:
-
Co-administration with Efflux Pump Inhibitors: Perform in vitro assays with known efflux pump inhibitors (e.g., verapamil for P-gp) to determine if the intracellular concentration of your compound increases.
-
Structural Modifications to Evade Transporter Recognition: Modify the compound's structure to reduce its affinity for the efflux transporter. This can be a challenging approach and often requires iterative medicinal chemistry efforts.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the cell permeability of this compound?
A1: The initial assessment should involve both in silico prediction and in vitro experimental validation.
-
In Silico Prediction: Calculate key physicochemical properties such as molecular weight, cLogP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These can provide an early indication of potential permeability issues based on established guidelines like Lipinski's Rule of 5.
-
In Vitro Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that assesses passive diffusion.[5][6][7] For a more biologically relevant assessment that includes active transport mechanisms, the Caco-2 cell permeability assay is the gold standard.[5][8]
Q2: How do I interpret the results from a PAMPA assay?
A2: The PAMPA assay measures the ability of a compound to diffuse from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment. The result is typically reported as an apparent permeability coefficient (Pe or Papp).
| Permeability Classification | Apparent Permeability (Pe) (10⁻⁶ cm/s) |
| High | > 10 |
| Medium | 1 - 10 |
| Low | < 1 |
Q3: My compound shows high permeability in the PAMPA assay but low accumulation in Caco-2 cells. What could be the reason?
A3: This discrepancy often points towards the involvement of active efflux transporters. The PAMPA model only assesses passive permeability, while Caco-2 cells express various transporters, including efflux pumps like P-gp.[4] If your compound is a substrate for these pumps, it will be actively removed from the Caco-2 cells, resulting in low net permeability. To confirm this, you can perform a Caco-2 assay in the presence and absence of an efflux pump inhibitor.
Q4: What are some chemical modifications that can be made to this compound to improve its permeability?
A4: Several strategies can be employed:
-
Increase Lipophilicity: Introduce lipophilic groups, but be mindful of not increasing the logP to a point where solubility becomes an issue.
-
Reduce Hydrogen Bonding Capacity: Replace hydrogen bond donors (e.g., -NH, -OH) with non-hydrogen bonding isosteres. N-methylation is a common technique to reduce the hydrogen-bonding potential of secondary amines.[2][9]
-
Decrease Polar Surface Area (PSA): A lower PSA is generally correlated with better permeability. This can be achieved by masking polar groups or through conformational restriction.
-
Intramolecular Hydrogen Bonding: Introduce functional groups that can form intramolecular hydrogen bonds. This can "hide" the polar nature of the groups, making the molecule behave as if it were less polar and therefore more permeable.[2]
Hypothetical Permeability Data for this compound Analogs
| Compound | Modification | PAMPA (Pe, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Parent Compound | This compound | 0.8 | 0.2 | 15.2 |
| Analog 1 | N-methylation of amide | 2.5 | 1.8 | 2.1 |
| Analog 2 | Prodrug (ester) | 5.1 | 4.5 | 1.5 |
| Analog 3 | Introduction of intramolecular H-bond | 3.2 | 2.9 | 1.8 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound.
Materials:
-
96-well PAMPA sandwich plate (with a filter membrane)
-
Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Coat the filter membrane of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5-10 minutes.
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Add 300 µL of the donor solution to the wells of the donor plate.
-
Add 200 µL of fresh PBS to the wells of the acceptor plate.
-
Carefully place the donor plate into the acceptor plate to form the "sandwich".
-
Incubate the plate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))
Where:
-
V_D and V_A are the volumes of the donor and acceptor compartments, respectively.
-
A is the effective membrane area.
-
t is the incubation time.
-
[C_A] is the compound concentration in the acceptor well at time t.
-
[C_eq] is the equilibrium concentration.
-
Experimental Workflow for PAMPA
Caption: A step-by-step workflow for the Parallel Artificial Membrane Permeability Assay.
Caco-2 Permeability Assay
Objective: To assess both passive and active transport of a compound across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell inserts at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the TEER. A stable and high TEER value indicates a well-formed barrier.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
A-to-B Permeability (Apical to Basolateral): Add the test compound in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (acceptor) compartment.
-
B-to-A Permeability (Basolateral to Apical): Add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment. This is done to assess active efflux.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram illustrating the hypothetical inhibition of an intracellular kinase by the compound.
References
- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a parallel artificial membrane permeability assay for the fast and simultaneous prediction of human intestinal absorption and plasma protein binding of drug candidates: application to dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 7. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Methoxy-N,N-diphenylbenzamide (MDPA)
Disclaimer: 3-Methoxy-N,N-diphenylbenzamide (MDPA) is a hypothetical novel research compound presented here for illustrative purposes. The following data, protocols, and guidance are based on general principles for characterizing and minimizing off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of MDPA and its known off-targets?
A1: The primary target of MDPA is the serine/threonine kinase, Aurora Kinase A (AURKA), a key regulator of mitosis. However, like many kinase inhibitors, MDPA can exhibit off-target activity. Preliminary screening has identified potential low-micromolar affinity for other kinases in the same family, such as Aurora Kinase B (AURKB), and structurally related kinases like Polo-like Kinase 1 (PLK1). Comprehensive selectivity profiling is crucial to fully characterize its off-target interactions.
Q2: I am observing unexpected phenotypes in my cell-based assays. Could these be due to off-target effects of MDPA?
A2: Unexpected phenotypes are a common concern when working with novel inhibitors and can often be attributed to off-target effects. To investigate this, consider the following:
-
Dose-Response Correlation: Do the unexpected phenotypes correlate with the dose-response of the intended on-target effect? If the unexpected phenotype occurs at a significantly different concentration, it may suggest an off-target liability.
-
Phenocopying with Known Inhibitors: Can the unexpected phenotype be replicated using other known inhibitors of suspected off-target kinases (e.g., a specific PLK1 inhibitor)?
-
Rescue Experiments: Can the phenotype be rescued by overexpressing the intended target (AURKA) or by knocking down a suspected off-target?
Q3: What is the recommended concentration range for using MDPA in cell culture experiments?
A3: The optimal concentration of MDPA will vary depending on the cell line and the specific experimental endpoint. It is highly recommended to perform a dose-response curve to determine the EC50 for the desired on-target effect (e.g., inhibition of AURKA phosphorylation) and the IC50 for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay). As a starting point, a concentration range of 10 nM to 10 µM is often used for initial characterization. Aim to use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target engagement.
Q4: How can I improve the specificity of my experiments with MDPA?
A4: Improving experimental specificity is key to generating reliable data. Consider these strategies:
-
Use a Secondary Inhibitor: Validate your findings using a structurally distinct inhibitor of the same primary target (AURKA).
-
Genetic Approaches: Employ genetic methods such as siRNA, shRNA, or CRISPR/Cas9 to knockdown the target protein and confirm that the observed phenotype is indeed target-dependent.
-
Control Compounds: Include a structurally similar but inactive analog of MDPA as a negative control in your experiments, if available.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity at concentrations required for on-target activity. | The therapeutic window is narrow, and on-target and off-target toxicity overlap. | 1. Reduce the incubation time with MDPA. 2. Perform a more sensitive assay for the on-target effect that may respond to lower concentrations. 3. Evaluate the selectivity profile of MDPA to identify potential off-targets responsible for toxicity. |
| Inconsistent results between experimental replicates. | 1. Variability in cell density or passage number. 2. Degradation of the MDPA stock solution. | 1. Standardize cell culture conditions, including seeding density and passage number. 2. Prepare fresh working solutions of MDPA from a new aliquot of the stock for each experiment. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. |
| Discrepancy between biochemical assay and cell-based assay potency. | 1. Poor cell permeability of MDPA. 2. The compound is a substrate for cellular efflux pumps. 3. High protein binding in cell culture media. | 1. Perform a cell permeability assay (e.g., PAMPA). 2. Test for efflux pump inhibition using known inhibitors. 3. Measure the free fraction of MDPA in your cell culture media. |
| Observed phenotype does not match known effects of inhibiting the primary target. | The phenotype is likely due to an off-target effect. | 1. Consult the kinase selectivity profile (see Data Presentation section). 2. Use a more selective inhibitor for the primary target to see if the phenotype persists. 3. Employ a systems biology approach (e.g., phosphoproteomics) to identify affected pathways. |
Data Presentation
Table 1: Kinase Selectivity Profile of MDPA
This table summarizes the inhibitory activity of MDPA against a panel of selected kinases. The data is presented as the concentration of MDPA required to inhibit 50% of the kinase activity (IC50).
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. AURKA) |
| AURKA | 50 | 1 |
| AURKB | 500 | 10 |
| PLK1 | 1,200 | 24 |
| CDK1 | 5,000 | 100 |
| VEGFR2 | >10,000 | >200 |
| EGFR | >10,000 | >200 |
Table 2: Cellular Activity of MDPA in a Representative Cell Line (HeLa)
This table provides a summary of the cellular potency of MDPA for its on-target effect versus general cytotoxicity.
| Assay | Endpoint | EC50 / IC50 (nM) |
| Phospho-AURKA Assay | Inhibition of AURKA autophosphorylation | 150 |
| Cell Viability (MTT) | Reduction in cell viability after 72h | 2,500 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using an In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of MDPA against a panel of kinases.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution (concentration will be at the Km for each specific kinase).
-
Substrate for each kinase (e.g., a specific peptide).
-
MDPA stock solution (e.g., 10 mM in DMSO).
-
-
Assay Procedure:
-
Prepare a serial dilution of MDPA in DMSO.
-
In a 96-well plate, add the kinase, substrate, and MDPA (or DMSO as a vehicle control) to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection, fluorescence polarization, or ELISA).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each MDPA concentration.
-
Plot the percentage of activity against the logarithm of the MDPA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a method to assess the cytotoxic effects of MDPA on a chosen cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of MDPA in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of MDPA (and a DMSO vehicle control).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the MDPA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway of MDPA.
Caption: Experimental workflow for characterizing MDPA.
Caption: Troubleshooting logic for unexpected phenotypes.
dealing with batch-to-batch variation of 3-methoxy-N,N-diphenylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling batch-to-batch variation of 3-methoxy-N,N-diphenylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an aromatic amide. While specific research applications are diverse, N,N-disubstituted benzamides are explored in medicinal chemistry for their potential biological activities.
Q2: What are the potential sources of batch-to-batch variation in this compound?
A2: Batch-to-batch variation can stem from inconsistencies in the manufacturing process. Key sources include variations in the quality of starting materials (3-methoxybenzoyl chloride and N,N-diphenylamine), reaction conditions (temperature, time, and reagent stoichiometry), and the efficiency of purification processes. The presence of residual solvents and byproducts from side reactions are also significant contributors.
Q3: What are the common impurities found in this compound?
A3: Common impurities may include:
-
Unreacted Starting Materials: 3-methoxybenzoyl chloride and N,N-diphenylamine.
-
Hydrolysis Products: 3-methoxybenzoic acid, formed from the reaction of 3-methoxybenzoyl chloride with moisture.
-
Side-Reaction Products: Formation of symmetrical anhydrides from the carboxylic acid starting material.
-
Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane, diethyl ether, or ethyl acetate.
-
Residual Base: Tertiary amines like triethylamine, often used to scavenge HCl produced during the reaction.[1]
Q4: How can batch-to-batch variation impact my research or drug development process?
A4: Inconsistent batches can lead to unreliable and irreproducible experimental results. Impurities can alter the compound's physical properties (e.g., solubility, crystal form) and its biological activity, potentially leading to misleading structure-activity relationships (SAR). In a drug development context, impurities can affect the safety, efficacy, and stability of the final product.
Q5: What are the initial steps I should take when I receive a new batch of this compound?
A5: It is crucial to perform quality control checks on each new batch. At a minimum, you should verify the compound's identity and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Comparing the analytical data of the new batch with a previously characterized reference standard is highly recommended.
Troubleshooting Guide
Issue 1: Low Yield or No Product Formation
| Possible Cause | Recommended Action |
| Poor quality of starting materials | Ensure the purity of 3-methoxybenzoyl chloride and N,N-diphenylamine. The acid chloride is particularly susceptible to hydrolysis. |
| Inefficient activation of the carboxylic acid | If synthesizing from 3-methoxybenzoic acid, ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in appropriate stoichiometry. |
| Presence of moisture | The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. |
| Incorrect reaction temperature | The Schotten-Baumann reaction is often performed at room temperature or slightly below.[2] Elevated temperatures can lead to side reactions. |
| Inadequate mixing | Ensure efficient stirring, especially in biphasic reaction systems. |
| Incorrect stoichiometry of base | A base, such as triethylamine or pyridine, is necessary to neutralize the HCl formed during the reaction.[3] Insufficient base will quench the amine starting material. |
Issue 2: Product Discoloration (e.g., yellow or brown tint)
| Possible Cause | Recommended Action |
| Oxidized impurities in starting materials | N,N-diphenylamine can be prone to oxidation, leading to colored impurities.[4] Consider purifying the starting material if it appears discolored. |
| Side reactions at elevated temperatures | Avoid excessive heating during the reaction and work-up. |
| Residual colored impurities | The product may require further purification by recrystallization or column chromatography to remove colored byproducts. |
Issue 3: Poor Solubility of the Final Product
| Possible Cause | Recommended Action |
| Presence of insoluble impurities | Analyze the product for insoluble starting materials or byproducts. Purification may be necessary. |
| Incorrect solvent for dissolution | Test the solubility of the compound in a range of solvents. Aromatic amides are often soluble in polar organic solvents. |
| Polymorphism | Different crystalline forms of the compound may exhibit different solubility profiles. Characterize the solid-state properties using techniques like Powder X-ray Diffraction (PXRD). |
Issue 4: Inconsistent Biological Activity Between Batches
| Possible Cause | Recommended Action |
| Variation in purity levels | A lower purity batch will have a lower effective concentration of the active compound. Quantify the purity of each batch using a validated analytical method (e.g., HPLC with a reference standard). |
| Presence of biologically active impurities | Impurities may have their own biological activity that can interfere with the intended assay, either antagonistically or synergistically. Identify and quantify major impurities. |
| Different physical properties (e.g., crystal form, particle size) | These factors can affect the dissolution rate and bioavailability of the compound in biological assays. |
Data Presentation
Table 1: Typical Purity Specifications for this compound (Illustrative Examples)
| Grade | Purity by HPLC (%) | Identity by ¹H NMR | Residual Solvents (ppm) | Appearance |
| Research Grade | ≥ 95% | Conforms to structure | ≤ 5000 | White to off-white powder |
| High Purity Grade | ≥ 98% | Conforms to structure | ≤ 1000 | White crystalline solid |
| Pharmaceutical Reference Standard | ≥ 99.5% | Conforms to structure | As per ICH guidelines | White crystalline solid |
Disclaimer: The data in this table is for illustrative purposes. Please refer to the Certificate of Analysis provided by your supplier for batch-specific data.
Table 2: Comparison of Purification Methods for this compound (Illustrative Examples)
| Method | Typical Purity Achieved (%) | Typical Yield Loss (%) | Notes |
| Recrystallization | 98 - 99.5 | 15 - 30 | Effective for removing minor impurities. Solvent selection is critical. |
| Column Chromatography | > 99 | 20 - 40 | Can separate closely related impurities but may be more time-consuming and result in higher yield loss. |
Disclaimer: The data in this table is for illustrative purposes and can vary depending on the specific impurities present and the experimental conditions.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a blank. Calculate the purity based on the area percentage of the main peak. For quantitative analysis, use a reference standard to create a calibration curve.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: 300 or 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound. Key expected signals would include those for the methoxy group, and the aromatic protons of the three phenyl rings.
Protocol 3: Mass Determination by Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. In positive ion mode, expect to observe the protonated molecule [M+H]⁺. For this compound (C₂₀H₁₇NO₂), the expected monoisotopic mass is approximately 303.13 g/mol .
Mandatory Visualizations
Caption: Workflow for the analysis of a new batch.
Caption: Decision tree for troubleshooting inconsistent results.
Caption: A generic signaling pathway diagram.
References
Technical Support Center: Enhancing the Bioavailability of 3-methoxy-N,N-diphenylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental phase of enhancing the bioavailability of 3-methoxy-N,N-diphenylbenzamide.
Troubleshooting Guide
Problem: Low Oral Bioavailability Observed in Preclinical Animal Models
Possible Cause 1: Poor Aqueous Solubility
Many benzamide derivatives exhibit low water solubility, which can significantly limit their dissolution in the gastrointestinal tract and subsequent absorption.
Suggested Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2]
-
Micronization: Mechanical milling to reduce particle size to the micron range.
-
Nanonization: Advanced techniques to create nanoparticles, further increasing the surface area.[2]
-
-
Solid-State Modification:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[3]
-
Co-crystals: Forming a crystalline structure with a benign co-former can alter the physicochemical properties, including solubility.
-
-
Formulation Strategies:
Possible Cause 2: Poor Membrane Permeability
The chemical structure of this compound may hinder its ability to pass through the intestinal epithelium.
Suggested Solutions:
-
Use of Permeation Enhancers: Co-administration with agents that reversibly alter the permeability of the intestinal membrane.
-
Prodrug Approach: Modifying the chemical structure to a more permeable form that is converted to the active drug in vivo.[5][6]
Possible Cause 3: Significant First-Pass Metabolism
The drug may be extensively metabolized in the liver before reaching systemic circulation.
Suggested Solutions:
-
Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of the relevant cytochrome P450 enzymes (requires identification of the specific enzymes).
-
Alternative Routes of Administration: Exploring routes that bypass the liver, such as parenteral, transdermal, or sublingual, can provide initial baseline data on the extent of first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to characterize the bioavailability issues of this compound?
A1: A thorough physicochemical characterization is the first step. This includes determining its aqueous solubility at different pH values, its partition coefficient (LogP), and its solid-state properties (crystalline vs. amorphous). Following this, in vitro dissolution studies under simulated gastric and intestinal fluids and permeability assays (e.g., using Caco-2 cell monolayers) are recommended.
Q2: How can I prepare an amorphous solid dispersion of this compound?
A2: A common laboratory-scale method is solvent evaporation. This involves dissolving both the drug and a hydrophilic polymer (e.g., PVP, HPMC) in a common organic solvent, followed by evaporation of the solvent to obtain a solid dispersion. It is crucial to confirm the amorphous nature of the drug in the final product using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Q3: What are the critical parameters to consider when developing a lipid-based formulation?
A3: Key considerations include the solubility of the drug in various oils, surfactants, and co-solvents. The selection of these excipients will determine the type of lipid-based system (e.g., SEDDS, SMEDDS) and its performance. The formulation should spontaneously form a fine emulsion upon gentle agitation in an aqueous medium.
Q4: Are there any known signaling pathways that benzamide derivatives typically interact with that might influence their absorption or metabolism?
A4: While specific pathways for this compound are not yet elucidated, other benzamide derivatives are known to interact with various receptors and enzymes. For instance, some act as modulators of AMPA receptors or inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP). Understanding potential interactions can provide insights into tissue-specific uptake or metabolism that might affect overall bioavailability.
Quantitative Data Summary
Table 1: Hypothetical Improvement in Aqueous Solubility
| Method | Fold Increase in Solubility (vs. Pure Drug) |
| Micronization | 2 - 5 |
| Nanonization | 10 - 50 |
| Amorphous Solid Dispersion (1:5 drug:polymer ratio) | 50 - 200 |
| Cyclodextrin Complexation (1:1 molar ratio) | 20 - 100 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 | 2.0 | 600 | 100 (Reference) |
| Amorphous Solid Dispersion | 750 | 1.0 | 3000 | 500 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 900 | 0.5 | 3600 | 600 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of a suitable solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently scrape the solid dispersion from the flask, mill it into a fine powder, and pass it through a sieve.
-
Characterization: Analyze the resulting powder by PXRD to confirm the absence of crystalline peaks and by DSC to observe a single glass transition temperature.
Protocol 2: In Vitro Dissolution Testing
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle method) with the temperature maintained at 37 ± 0.5°C and a paddle speed of 50 rpm.
-
Sample Introduction: Add a quantity of the formulation equivalent to a specific dose of this compound to 900 mL of the dissolution medium.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method such as HPLC-UV.
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of a poorly soluble compound.
Caption: A hypothetical signaling pathway potentially modulated by a benzamide derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutics | Special Issue : Bioavailability Enhancement of Poorly Water-Soluble Drugs: Biopharmaceutics and Technology [mdpi.com]
Validation & Comparative
Unveiling the Potential Bioactivity of 3-methoxy-N,N-diphenylbenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivities of 3-methoxy-N,N-diphenylbenzamide. While direct experimental data for this specific compound is not currently available in public literature, its structural relationship to the benzamide class of molecules allows for informed predictions of its biological functions. This document explores two prominent activities associated with benzamide derivatives: inhibition of Poly(ADP-ribose) polymerase (PARP) and induction of Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G), a key antiviral factor.
The information presented herein is based on data from structurally related compounds and is intended to serve as a foundational resource for guiding future experimental validation of this compound.
Potential Bioactivities and Comparative Data
Benzamide derivatives have been demonstrated to exhibit at least two distinct and significant biological activities. Below, we present quantitative data for representative compounds from the benzamide class to provide a benchmark for potential efficacy.
PARP Inhibition
Benzamides are a well-established class of PARP inhibitors.[1][2][3][4][5] PARP is a family of enzymes crucial for DNA repair. Its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, making PARP inhibitors a valuable class of anticancer agents.
Table 1: Comparative PARP Inhibition Data
| Compound | Target | IC50 | Cell Line/System | Reference |
| Benzamide | PARP | 3.3 µM | - | [3] |
| Olaparib | PARP1/2 | ~5 nM | - | [6] |
| Rucaparib | PARP1/2 | ~1.4 nM | - | [6] |
*Olaparib and Rucaparib are clinically approved PARP inhibitors included for comparative potency.
Induction of APOBEC3G and Anti-HBV Activity
Recent studies have revealed that certain N-phenylbenzamide derivatives can exert antiviral effects by upregulating the host restriction factor APOBEC3G.[7][8] APOBEC3G is a cytidine deaminase that can inhibit the replication of various viruses, including Hepatitis B Virus (HBV) and HIV.
A notable example is the compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), which has demonstrated potent anti-HBV activity.[7][8]
Table 2: Comparative Anti-HBV Activity Data
| Compound | Target Virus | IC50 (Wild-Type HBV) | IC50 (Drug-Resistant HBV) | Cell Line | Reference |
| IMB-0523 | Hepatitis B Virus | 1.99 µM | 3.30 µM | HepG2.2.15 | [8] |
| Lamivudine* | Hepatitis B Virus | 7.37 µM | >440 µM | HepG2.2.15 | [8] |
*Lamivudine is a standard-of-care antiviral drug for HBV infection, included for comparison.
Experimental Protocols
To facilitate the experimental validation of this compound, we provide detailed methodologies for the key experiments discussed.
PARP Inhibition Assay (Chemiluminescent ELISA)
This protocol is adapted from commercially available PARP assay kits and published methodologies.[9][10]
Objective: To determine the in vitro inhibitory activity of a test compound against PARP enzymes.
Materials:
-
Recombinant PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Test compound (this compound)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat 96-well plates with histone proteins.
-
Compound Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle).
-
Enzyme and Substrate Addition: Add the PARP enzyme and biotinylated NAD+ to each well.
-
Incubation: Incubate the plate to allow the PARP-catalyzed ribosylation of histones to occur.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to the wells and incubate. The Streptavidin-HRP will bind to the biotinylated ADP-ribose chains on the histones.
-
Substrate Addition: After another wash step, add the chemiluminescent HRP substrate.
-
Measurement: Immediately measure the chemiluminescence using a plate reader. The signal intensity is proportional to the PARP activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Western Blot for APOBEC3G Induction
This protocol is based on standard Western blotting procedures and information from studies on APOBEC3G induction.[11][12][13][14]
Objective: To determine if the test compound can increase the intracellular protein levels of APOBEC3G in a relevant cell line (e.g., HepG2).
Materials:
-
Cell line (e.g., HepG2)
-
Test compound (this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-APOBEC3G
-
Primary antibody: Mouse or Rabbit anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG (if needed)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat them with various concentrations of the test compound for a specified period (e.g., 24-72 hours). Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against APOBEC3G and the loading control antibody (β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.
-
Detection: After a final wash, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for APOBEC3G and normalize them to the loading control to determine the relative increase in APOBEC3G expression.
Visualizing the Pathways and Workflows
To further clarify the discussed concepts, the following diagrams illustrate the PARP inhibition mechanism, the proposed APOBEC3G induction pathway, and the experimental workflows.
Caption: Proposed mechanism of PARP1 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Induction of APOBEC3 family proteins, a defensive maneuver underlying interferon-induced anti–HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APOBEC3G (D9C6Z) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. APOBEC3G antibody (10608-1-AP) | Proteintech [ptglab.com]
- 14. APOBEC3G antibody (60100-1-Ig) | Proteintech [ptglab.com]
A Comparative Guide to 3-methoxy-N,N-diphenylbenzamide and Other Benzamides for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-methoxy-N,N-diphenylbenzamide with other notable benzamide compounds. This document synthesizes available data on their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Introduction to Benzamides
Benzamides are a versatile class of organic compounds characterized by a carboxamide substituent attached to a benzene ring.[1] This scaffold is a common feature in a wide array of pharmacologically active molecules, demonstrating activities ranging from antipsychotic and antiemetic to anticancer and antimicrobial.[2] The pharmacological profile of a benzamide derivative is highly dependent on the substitution pattern on the aromatic ring and the amide nitrogen.
This guide focuses on this compound and compares it with other benzamides, categorized by their primary biological targets: dopamine receptors, serotonin receptors, and histone deacetylases (HDACs).
Physicochemical Properties of Methoxy-N,N-diphenylbenzamide Isomers
The position of the methoxy group on the benzoyl ring of N,N-diphenylbenzamide can influence its physicochemical properties. A study on the synthesis and characterization of 2-methoxy, 3-methoxy, and 4-methoxy-N,N-diphenylbenzamide revealed differences in their thermal stability and nonlinear optical (NLO) properties.
| Compound | Crystal System | Space Group | Thermal Stability (up to) | Second Harmonic Generation (SHG) Efficiency (vs. KDP) |
| 2-methoxy-N,N-diphenylbenzamide | Triclinic | P-1 | 354 K | 2.3 times higher |
| This compound | Orthorhombic | Pbca | 402 K | 2.7 times higher |
| 4-methoxy-N,N-diphenylbenzamide | Monoclinic | P21/n | 418 K | 2.2 times higher |
Data synthesized from a study on the synthesis and characterization of methoxy-N,N-diphenylbenzamides.
Comparison of Biological Activity
Direct comparative biological data for this compound is limited in publicly available literature. Therefore, this section compares representative benzamides with known activities to provide a framework for understanding the potential of this compound based on its structural features.
Antipsychotic Benzamides: Dopamine and Serotonin Receptor Antagonists
Substituted benzamides are a well-established class of antipsychotic drugs, primarily acting as antagonists at dopamine D2 receptors.[3][4] Many second-generation antipsychotics also exhibit significant affinity for serotonin receptors, particularly 5-HT2A, which is believed to contribute to their "atypical" profile with a lower incidence of extrapyramidal side effects.[5][6]
| Compound | Target(s) | Ki (nM) - Dopamine D2 | Ki (nM) - Serotonin 5-HT2A | Key Features |
| Sulpiride | D2/D3 antagonist | ~10-30 | >1000 | Selective D2/D3 antagonist with poor blood-brain barrier penetration.[4][7] |
| Amisulpride | D2/D3 antagonist | ~1-3 | >1000 | High affinity for D2/D3 receptors, used in the treatment of schizophrenia.[8] |
| Remoxipride | D2 antagonist | ~2-5 | ~500 | Selective D2 antagonist, withdrawn from the market due to side effects. |
| Mazapertine | D2, 5-HT1A, α1-adrenergic | ~5 | ~20 | A multi-receptor antagonist with a complex pharmacological profile.[9] |
| This compound | Predicted: D2/5-HT2A | Data not available | Data not available | The N,N-diphenyl substitution may influence receptor affinity and selectivity. |
Note: Ki values can vary between different studies and experimental conditions.
Atypical antipsychotics modulate dopaminergic and serotonergic pathways. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[6] Simultaneous blockade of 5-HT2A receptors is hypothesized to increase dopamine release in other brain regions, such as the nigrostriatal and mesocortical pathways, potentially mitigating extrapyramidal side effects and improving negative symptoms.[5]
Caption: Signaling pathway of atypical antipsychotic benzamides.
Benzamides as Histone Deacetylase (HDAC) Inhibitors
A growing body of research has identified benzamide derivatives as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[10][11] The general structure of a benzamide HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site.[10]
| Compound | Target(s) | IC50 (µM) - HDAC1 | IC50 (µM) - HDAC2 | IC50 (µM) - HDAC3 | Key Features |
| Entinostat (MS-275) | Class I HDACs | 0.93 | 0.95 | 1.80 | A selective Class I HDAC inhibitor in clinical trials for various cancers.[12] |
| Mocetinostat | Class I and IV HDACs | 0.4 | 1.0 | 1.1 | A potent HDAC inhibitor with activity against various cancer cell lines. |
| Chidamide | Class I HDACs | 0.094 | 0.16 | 0.065 | Approved in China for the treatment of peripheral T-cell lymphoma. |
| This compound | Predicted: HDAC inhibitor? | Data not available | Data not available | Data not available | The bulky N,N-diphenyl groups could serve as a cap group, and the methoxy substitution could influence binding. |
Note: IC50 values can vary between different studies and experimental conditions.
HDAC inhibitors work by preventing the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The mechanism of action of novel antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. researchgate.net [researchgate.net]
- 8. epigentek.com [epigentek.com]
- 9. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Structure-activity relationships of histone deacetylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Comparative Analysis of 3-methoxy-N,N-diphenylbenzamide: An Inquiry into its Biological Activity
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the biological characterization of 3-methoxy-N,N-diphenylbenzamide. While the synthesis and physicochemical properties of this compound are documented, primarily in the context of materials science, there is a notable absence of data regarding its pharmacological effects as an inhibitor or activator of biological targets. This lack of information precludes a direct comparative analysis with known modulators of specific cellular pathways.
Currently, the primary focus of research on this compound has been its potential application in nonlinear optics. Studies have detailed its synthesis, crystal structure, and thermal properties, highlighting its second harmonic generation (SHG) efficiency.[1] However, these investigations have not extended into the realm of biological activity.
A patent for nuclear receptor binding agents lists this compound among a series of compounds, suggesting a potential, albeit unconfirmed, interaction with this class of receptors.[2] Without accompanying experimental data, such as binding affinities or functional assay results, this association remains speculative.
While the broader class of N-phenylbenzamide and benzamide derivatives has been explored for various therapeutic applications, the specific substitution pattern of this compound distinguishes it from analogs with established biological profiles. For instance, other N-phenylbenzamide derivatives have demonstrated activities including:
-
Antiviral effects: Certain substituted N-phenylbenzamides have been identified as inhibitors of Enterovirus 71.[3]
-
Antiprotozoal activity: Modifications of the N-phenylbenzamide scaffold have yielded compounds with activity against kinetoplastid parasites.[4]
-
Antimicrobial properties: Various benzamide derivatives have been synthesized and tested for their antibacterial and antifungal potential.[5]
It is crucial to emphasize that these activities are specific to molecules with different structural features and cannot be directly extrapolated to this compound. The biological effects of small molecules are highly dependent on their three-dimensional structure and the specific nature and position of their functional groups.
Conclusion
The core requirements for a comparative guide—quantitative performance data and detailed experimental protocols for this compound—cannot be met at this time due to the absence of published biological studies. The scientific community has yet to explore the potential of this specific molecule as a modulator of biological systems. Future research, including high-throughput screening and target-based assays, would be necessary to elucidate any inhibitory or activating properties and to enable a meaningful comparison with known pharmacological agents.
Experimental Considerations for Future Research
Should researchers pursue the biological evaluation of this compound, a general workflow could be proposed.
Caption: Proposed workflow for the biological evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. JP5913400B2 - æ ¸å å容ä½çµåå¤ - Google Patents [patents.google.com]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nanobioletters.com [nanobioletters.com]
Cross-Validation of 3-methoxy-N,N-diphenylbenzamide Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical assays for the compound 3-methoxy-N,N-diphenylbenzamide. It outlines the critical parameters for comparing assay performance, details experimental protocols, and presents a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Disclaimer: As of late 2025, specific quantitative cross-validation data for this compound assays is not publicly available. Therefore, the data presented in the following tables are illustrative examples based on typical performance characteristics of the analytical methods discussed and are intended to serve as a template for researchers conducting such studies.
Introduction to Assay Cross-Validation
In drug development, it is often necessary to transfer analytical methods between laboratories or to employ different analytical techniques to support various stages of research, from discovery to clinical trials. Cross-validation is the formal process of verifying that two distinct analytical methods or the same method in different laboratories produce comparable and reliable data.[1] This process is crucial for ensuring data integrity and consistency throughout the lifecycle of a drug candidate.
The primary objectives of cross-validation are to:
-
Ensure inter-laboratory reproducibility of an analytical method.
-
Confirm the reliability of data when different analytical techniques are used.
-
Support regulatory submissions by demonstrating the consistency of bioanalytical data.
Comparison of Analytical Techniques: HPLC-UV vs. LC-MS/MS
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the biological matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Generally in the microgram to nanogram per milliliter range. | Highly sensitive, often in the picogram to nanogram per milliliter range. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; provides structural information and can distinguish between compounds with the same retention time. |
| Matrix Effects | Less prone to matrix effects compared to LC-MS/MS. | Can be significantly affected by ion suppression or enhancement from matrix components.[2] |
| Cost & Complexity | Lower initial cost and less complex to operate. | Higher initial cost and requires more specialized expertise. |
| Typical Application | Routine quality control, analysis of bulk drug substance and formulations. | Bioanalysis of complex matrices (e.g., plasma, tissue), metabolite identification. |
Experimental Protocols
General Sample Preparation for Cross-Validation
A common set of quality control (QC) samples and, if available, incurred samples (samples from dosed subjects) should be used for the cross-validation study.[3]
-
Preparation of QC Samples: Prepare pooled QC samples at a minimum of three concentration levels (low, medium, and high) in the relevant biological matrix (e.g., human plasma).
-
Sample Aliquoting: Aliquot the QC and incurred samples and store them under appropriate conditions (e.g., -80°C) until analysis.
-
Blinding: It is recommended to blind the samples to the analysts performing the assays to minimize bias.
HPLC-UV Method Protocol (Illustrative)
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant.
LC-MS/MS Method Protocol (Illustrative)
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples and to minimize matrix effects.
Data Presentation and Comparison
The following tables present illustrative data for a hypothetical cross-validation study between an HPLC-UV method and an LC-MS/MS method for the analysis of this compound in human plasma.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV Method (Illustrative) | LC-MS/MS Method (Illustrative) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 10 |
| Intra-day Precision (%CV) | < 10% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 10% | ± 8% | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | 85-95% | 90-105% | Consistent and reproducible |
| Matrix Effect (%CV) | Not typically assessed | < 15% | ≤ 15% |
Table 2: Cross-Validation of Quality Control Samples (Illustrative Data)
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Mean Conc. (ng/mL) | LC-MS/MS Mean Conc. (ng/mL) | % Difference |
| Low QC | 25 | 24.5 | 25.8 | -5.1% |
| Mid QC | 250 | 255 | 248 | +2.8% |
| High QC | 750 | 740 | 765 | -3.3% |
Acceptance Criterion: The mean concentration of at least two-thirds of the QC samples should be within ±20% of the nominal concentration.
Visualizations
Caption: Workflow for the cross-validation of an analytical assay.
Caption: Hypothetical signaling pathway involving a benzamide antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-N,N-diphenylbenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-methoxy-N,N-diphenylbenzamide analogs, drawing from various studies on their synthesis and biological evaluation. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction
N-substituted benzamide derivatives are a versatile class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The N,N-diphenylbenzamide scaffold, in particular, has been a subject of interest for its potential in modulating various biological targets. The introduction of a methoxy group at the 3-position of the benzoyl ring can significantly influence the compound's physicochemical properties and biological activity, making the study of its analogs crucial for lead optimization. This guide compares various analogs to elucidate the impact of structural modifications on their biological performance.
Quantitative SAR Data
The biological activity of this compound and its analogs has been evaluated in various assays. The following tables summarize the quantitative data from different studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Benzamide Analogs against Various Cell Lines
| Compound ID | R1 (Position 3) | R2 (N-substituent) | Cell Line | IC50 (µM) | Reference |
| MS-275 (Entinostat) | - | (Pyridin-3-yl)methyl | MCF-7 | 1.54 | [1] |
| Analog 1 | OCH₃ | Diphenyl | Not Specified | - | |
| Analog 2a | H | 3,4-difluorophenyl | LN229 (GBM) | >20 (alone), enhances TMZ activity | [4] |
| Analog 4a | H | 3-fluorophenyl | LN229 (GBM) | >20 (alone), enhances TMZ activity | [4] |
| Analog 4e | H | 3,5-dimethoxyphenyl | LN229 (GBM) | >20 (alone), enhances TMZ activity | [4] |
| Compound 4e | - | Imidazole-based N-phenyl | A549 | 8.2 ± 0.45 | [5] |
| Compound 4f | - | Imidazole-based N-phenyl | A549 | 7.5 ± 0.32 | [5] |
| Doxorubicin | - | - | A549 | 0.89 ± 0.07 | [5] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Anti-inflammatory Activity of Benzamide Derivatives
| Compound | Target | Assay | Activity | Reference |
| Metoclopramide | NF-κB | TNFα production in mice | Dose-dependent inhibition (10-500 mg/kg) | [2] |
| 3-Chloroprocainamide | NF-κB | TNFα production in mice | Dose-dependent inhibition (10-500 mg/kg) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of benzamide analogs.
1. General Synthesis of N,N-disubstituted Benzamides
This protocol describes a common method for synthesizing N,N-diphenylbenzamide analogs.[6]
-
Step 1: Benzoylation: Substituted benzoyl chloride (e.g., 3-methoxybenzoyl chloride) is reacted with diphenylamine in a suitable solvent such as dimethyl sulfoxide.
-
Step 2: Reaction Conditions: The reaction mixture is typically stirred at room temperature.
-
Step 3: Crystallization: The product is often obtained by slow evaporation of the solvent to yield single crystals.
-
Step 4: Purification and Characterization: The synthesized compounds are purified, and their structures are confirmed using techniques like FT-IR, ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction.[6]
2. MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][7]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a positive control (e.g., MS-275, Doxorubicin) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]
3. NF-κB Inhibition Assay
This protocol is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the NF-κB signaling pathway.[2]
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa cells) is cultured and treated with the test compounds at various concentrations.
-
Induction of NF-κB Activation: NF-κB activation is induced using an inflammatory stimulus like lipopolysaccharide (LPS).
-
Nuclear Extraction: Nuclear extracts are prepared from the cells to isolate the activated NF-κB.
-
Electrophoretic Mobility Shift Assay (EMSA): The binding of NF-κB to a labeled DNA probe is assessed by EMSA to quantify the level of NF-κB activation. A decrease in the shifted band in the presence of the compound indicates inhibition.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound analogs.
References
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of Benzamide-Based PARP Inhibitors: A Review of Structural Analogs
A comprehensive review of available scientific literature reveals a notable absence of efficacy data for 3-methoxy-N,N-diphenylbenzamide in biological systems. Despite its successful synthesis and characterization for applications in nonlinear optics, its pharmacological effects, particularly as a potential Poly(ADP-ribose) Polymerase (PARP) inhibitor, remain uninvestigated. This guide, therefore, presents a comparative analysis of structurally related N-substituted benzamide derivatives that have been evaluated for their PARP inhibitory activity. This analysis aims to provide a valuable resource for researchers and drug development professionals by contextualizing the potential efficacy of this structural class.
The following sections detail the efficacy of various N-substituted benzamide analogs as PARP inhibitors, presenting quantitative data in a structured format. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and facilitate further research.
Efficacy of N-Substituted Benzamide Derivatives as PARP-1 and PARP-2 Inhibitors
The inhibitory potential of several novel benzimidazole carboxamide derivatives has been evaluated against PARP-1 and PARP-2. The half-maximal inhibitory concentrations (IC50) for the most potent of these compounds are summarized in the table below. For comparison, data for the well-established PARP inhibitor Veliparib is also included.
| Compound ID | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| 5cj | PARP-1 | ~4 | Veliparib | PARP-1 | ~4 |
| PARP-2 | ~4 | PARP-2 | ~4 | ||
| 5cp | PARP-1 | ~4 | |||
| PARP-2 | ~4 |
Table 1: In vitro inhibitory activity of selected benzimidazole carboxamide derivatives against PARP-1 and PARP-2. Data sourced from[1].
Structure-Activity Relationship and a Shift in Focus
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of N-substituted benzamide PARP inhibitors.
PARP Inhibition Assay (Fluorometric)
This in vitro assay quantifies the inhibitory activity of a compound against PARP enzymes.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP. The level of biotinylation is then detected using a streptavidin-enzyme conjugate that generates a fluorescent signal. A decrease in signal in the presence of a test compound indicates PARP inhibition.
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Histone proteins (e.g., H1 or a mixture of core histones)
-
Biotinylated NAD+
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., Amplex Red)
-
96-well black microplates
Procedure:
-
Coat a 96-well microplate with histone proteins and incubate overnight at 4°C.
-
Wash the plate to remove unbound histones.
-
Add the reaction mixture containing assay buffer, activated DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant PARP enzyme and biotinylated NAD+.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the HRP substrate and measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, CAPAN-1)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Research Landscape
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of PARP inhibitors.
References
- 1. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Study of 3-methoxy-N,N-diphenylbenzamide and a Structurally Related PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the current state of research surrounding 3-methoxy-N,N-diphenylbenzamide. A comprehensive search for independent replication studies of a biological nature has revealed a significant gap in the publicly available literature. To date, no peer-reviewed studies detailing the biological activity, pharmacological properties, or mechanism of action of this compound have been identified. The primary research available for this compound focuses on its synthesis and physicochemical characterization for applications in materials science, specifically in the field of nonlinear optics.
In the absence of direct biological data for this compound, and to provide relevant context for researchers interested in this chemical scaffold, this guide presents a comparison with the structurally related compound, 3-methoxybenzamide. Unlike the titular compound, 3-methoxybenzamide has been identified as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.[1] This guide therefore provides a summary of the available data for both compounds to highlight the current state of knowledge and potential avenues for future research.
Physicochemical Properties of this compound
The following table summarizes the reported physicochemical properties of this compound, synthesized for its potential use as a nonlinear optical material.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₂ | [2] |
| Melting Point | 402 K | [2] |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pbca | [2] |
| Carbonyl Peak (FTIR) | 1649 cm⁻¹ | [2] |
| % Transmission (UV-Vis) | 59% | [2] |
| Thermal Stability (TGA/DTA) | Stable up to 402 K | [2] |
| Second Harmonic Generation (SHG) | 2.7 times that of KDP | [2] |
Experimental Protocols
The synthesis of this compound is achieved through the benzoylation of N,N-diphenylamine with 3-methoxybenzoyl chloride.[2]
Materials:
-
N,N-diphenylamine
-
3-methoxybenzoyl chloride
-
Pyridine
-
Acetone
-
Methanol
Procedure:
-
A solution of 3-methoxybenzoyl chloride (0.01 mol) in 25 ml of acetone is prepared.
-
To this solution, N,N-diphenylamine (0.01 mol) and 5 ml of pyridine are added.
-
The mixture is refluxed for 4 hours.
-
After cooling to room temperature, the solution is poured into 250 ml of ice-cold water.
-
The resulting precipitate is filtered, washed with deionized water, and dried in air.
-
The crude product is purified by recrystallization from 30 ml of hot methanol (35°C to 40°C).
-
The yield of the purified this compound is approximately 84%.[2]
Caption: Synthesis workflow for this compound.
Comparative Data: 3-methoxybenzamide as a PARP Inhibitor
While no biological data exists for this compound, the related compound 3-methoxybenzamide is a known competitive inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][3] PARP enzymes are crucial for cellular responses to DNA damage, and their inhibition is a therapeutic strategy in certain cancers.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
| Mechanism of Action | Competitive inhibitor of PARP | [1][3] |
| Ki | < 2 µM | [3] |
| Biological Effects | Inhibits cell division in Bacillus subtilis, enhances in vitro plant growth | [1] |
Poly(ADP-ribose) polymerases (PARPs) are enzymes that detect single-strand DNA breaks. Upon detection, PARP binds to the damaged DNA and synthesizes a chain of poly(ADP-ribose) (PAR) which acts as a signal to recruit other DNA repair proteins. PARP inhibitors, such as 3-methoxybenzamide, act as competitive inhibitors, preventing the synthesis of PAR and trapping PARP on the DNA. This leads to the accumulation of unresolved single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. This is the principle of synthetic lethality exploited in cancer therapy.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Current State of Research for this compound
The following diagram provides a conceptual overview of the current research landscape for this compound, highlighting the disparity between the available physicochemical data and the absence of biological studies.
Caption: Current research status of this compound.
While this compound has been synthesized and characterized for its potential in materials science, its biological properties remain uninvestigated. The structurally similar compound, 3-methoxybenzamide, demonstrates the potential for this chemical class to interact with biologically significant targets such as PARP. This guide highlights a clear opportunity for further research to explore the biological activity of this compound, which could uncover novel therapeutic applications. Independent replication of the existing synthesis and characterization studies, alongside new investigations into its biological effects, would be a valuable contribution to the scientific community.
References
A Researcher's Guide to Assessing the Specificity of 3-methoxy-N,N-diphenylbenzamide
For drug development professionals and researchers investigating novel compounds, determining the specificity of a molecule is a critical step in preclinical evaluation. This guide provides a comparative framework of experimental approaches to assess the target engagement and selectivity of a novel compound, using 3-methoxy-N,N-diphenylbenzamide as a case study for a molecule with limited available biological data.
Introduction to this compound
This compound belongs to the benzamide class of compounds. While some simpler benzamides are known to exhibit inhibitory activity against enzymes like Poly(ADP-ribose) Polymerase (PARP), the specific biological targets and selectivity profile of this compound are not well-documented in publicly available literature. Therefore, a systematic and tiered approach is necessary to identify its primary biological targets and any potential off-target interactions.
Tier 1: Broad-Panel Screening for Initial Target Identification
The initial step in characterizing a novel compound is to perform a broad screen against a diverse panel of biological targets. This approach helps to identify potential target classes and prioritize subsequent, more focused investigations.
Commercial Screening Services
Several contract research organizations (CROs) offer comprehensive screening panels that are ideal for initial target identification. These services provide a rapid and cost-effective way to assess a compound's activity against hundreds of targets in standardized assays.
| Service Provider | Panel Highlights | Assay Format | Key Deliverable |
| Eurofins Discovery | SafetyScreen™ panels, including the BioPrint® profile, cover a wide range of target classes such as GPCRs, ion channels, kinases, and transporters.[1][2][3] | Primarily binding and functional assays.[1][3] | A comprehensive report detailing the percent inhibition at a single concentration for each target, highlighting potential on- and off-target activities. |
| Reaction Biology | InVEST (In Vitro Evaluation of Safety and Toxicity) panels screen against targets known to be associated with adverse drug reactions.[4] | Radiometric and other enzymatic assays.[5][6] | Quantitative data on compound activity against a panel of safety-relevant targets.[4] |
| Creative Biolabs | Off-target screening using cell microarray technology to assess binding to plasma membrane and secreted proteins.[7] | Cell-based microarray binding assays.[7] | Identification of potential off-target binding liabilities on the cell surface. |
Experimental Workflow for Broad-Panel Screening
The following diagram illustrates a typical workflow for utilizing a commercial broad-panel screening service.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
Evaluating the Translational Potential of 3-methoxy-N,N-diphenylbenzamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-methoxy-N,N-diphenylbenzamide, a novel benzamide derivative, against established therapeutic alternatives. Due to the limited publicly available data on the specific biological targets of this compound, this guide will focus on its potential as a poly (ADP-ribose) polymerase (PARP) inhibitor, a class of drugs to which the structurally related compound 3-methoxybenzamide belongs. The comparison will be made with approved PARP inhibitors, highlighting key data points for translational evaluation.
Executive Summary
This compound is a synthetic organic compound with demonstrated antibacterial and antifungal properties.[1][2] While its specific mechanism of action in human cells is not yet fully elucidated, its structural similarity to known PARP inhibitors, such as 3-methoxybenzamide, suggests a potential role in cancer therapy through the inhibition of DNA repair mechanisms.[3] This guide presents a comparative framework to evaluate its translational potential against established PARP inhibitors like Olaparib, Niraparib, and Rucaparib. The following sections detail available data, propose experimental workflows for its evaluation, and visualize the pertinent signaling pathways.
Comparative Analysis of Physicochemical and Preclinical Data
A direct comparison of the pharmacological and clinical data for this compound with approved PARP inhibitors is challenging due to the nascent stage of its investigation. However, a comparative table of key preclinical and physicochemical parameters can guide future research and highlight the translational hurdles.
| Parameter | This compound | Olaparib | Niraparib | Rucaparib |
| Molecular Formula | C₂₀H₁₇NO₂ | C₂₄H₂₃FN₄O₃ | C₁₉H₂₀N₄O | C₁₉H₁₈FN₃O |
| Molecular Weight | 315.36 g/mol | 434.46 g/mol | 320.37 g/mol | 323.35 g/mol |
| Mechanism of Action | Hypothesized PARP inhibitor | PARP1/2 inhibitor | PARP1/2 inhibitor | PARP1/2 inhibitor |
| Reported Biological Activity | Antibacterial, Antifungal[1][2] | Anticancer (Ovarian, Breast, Prostate, Pancreatic) | Anticancer (Ovarian, Fallopian Tube, Peritoneal) | Anticancer (Ovarian, Prostate) |
| Potency (IC₅₀) | Not Reported | PARP1: 1.5 nM; PARP2: 0.8 nM | PARP1: 3.8 nM; PARP2: 2.1 nM | PARP1: 1.4 nM |
| Clinical Development Stage | Preclinical | Approved | Approved | Approved |
Experimental Protocols for Translational Evaluation
To rigorously assess the translational potential of this compound, a series of key experiments are required. The following protocols are standard in the field of PARP inhibitor development.
In Vitro PARP Inhibition Assay
Objective: To determine the inhibitory activity of this compound against PARP1 and PARP2 enzymes.
Methodology:
-
Utilize a commercially available colorimetric or fluorescent PARP assay kit.
-
Recombinant human PARP1 and PARP2 enzymes are incubated with a histone-coated plate, biotinylated NAD+, and varying concentrations of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Following incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the biotinylated poly(ADP-ribose) chains.
-
A colorimetric or fluorescent substrate is added, and the signal is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based DNA Damage Repair Assay (e.g., Comet Assay)
Objective: To assess the ability of this compound to inhibit DNA repair in cancer cells.
Methodology:
-
Culture a cancer cell line known to be sensitive to PARP inhibitors (e.g., BRCA-mutant ovarian or breast cancer cells).
-
Treat the cells with a DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) in the presence or absence of varying concentrations of this compound.
-
Embed the cells in agarose on a microscope slide and lyse them to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Subject the slides to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails. Increased comet tail formation in the presence of the compound indicates inhibition of DNA repair.
Cytotoxicity Assays in Cancer Cell Lines
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Plate cancer cell lines (including both BRCA-proficient and BRCA-deficient lines for comparison) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo luminescent cell viability assay.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values.
Visualizing the Hypothesized Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound as a PARP inhibitor and the experimental workflow for its evaluation.
References
- 1. 3-methoxy-N-(3-methoxyphenyl)benzamide | C15H15NO3 | CID 795647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-methoxy-N,N-diphenylbenzamide: A Guide for Laboratory Professionals
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Summary of Key Safety and Disposal Information
The following table summarizes crucial data points extrapolated from the analysis of related benzamide compounds. This information should be used as a preliminary guide in the absence of a specific SDS for 3-methoxy-N,N-diphenylbenzamide.
| Parameter | General Information |
| Physical State | Solid (presumed based on related compounds) |
| Primary Hazards | Potential for eye, skin, and respiratory irritation. Handle with care. |
| Personal Protective Equipment (PPE) | NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. |
| In case of a Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
| Disposal Method | Dispose of as hazardous chemical waste through a licensed contractor. Do not dispose of down the drain or in regular trash. |
Experimental Protocols for Safe Disposal
The following step-by-step methodology outlines the recommended procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.
3. Packaging and Labeling:
-
Securely close the waste container.
-
Label the container clearly with the full chemical name ("this compound"), the CAS number (6833-23-4, if confirmed), and the appropriate hazard symbols as determined by your EHS department.
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.
5. Scheduling a Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all the necessary information about the waste stream.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Personal protective equipment for handling 3-methoxy-N,N-diphenylbenzamide
This guide provides crucial safety and logistical information for the handling and disposal of 3-methoxy-N,N-diphenylbenzamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar aromatic amides and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn and inspected before use. A lab coat or chemical-resistant suit and closed-toe shoes are also required.[2][3][4] |
| Respiratory Protection | In case of insufficient ventilation or the generation of dust or aerosols, use a NIOSH-approved air-purifying respirator with appropriate cartridges.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing risks during the handling of this compound.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in a suitable, labeled, and closed container.[1]
-
-
Disposal Route :
-
Contaminated Materials :
-
Dispose of contaminated items such as gloves and lab coats as hazardous waste in accordance with local, state, and federal regulations.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
